molecular formula C11H11NO3 B1527210 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one CAS No. 1178343-42-4

1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one

Cat. No.: B1527210
CAS No.: 1178343-42-4
M. Wt: 205.21 g/mol
InChI Key: JNRZUKPLNJZWNF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-cyclopropyl-2-(2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZUKPLNJZWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-(2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Cyclopropyl-2-(2-nitrophenyl)ethanone is a multifaceted organic compound characterized by a unique structural architecture. It incorporates a strained cyclopropyl ring, an electrophilic ketone functional group, and an electron-deficient 2-nitrophenyl moiety. This distinct combination of features imparts a rich and complex chemical reactivity profile, making it a molecule of significant interest in synthetic organic chemistry and a potential building block in the development of novel pharmaceutical agents. The presence of the cyclopropyl group, a common motif in medicinal chemistry, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 1-cyclopropyl-2-(2-nitrophenyl)ethanone, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of 1-cyclopropyl-2-(2-nitrophenyl)ethanone are dictated by its constituent functional groups. While specific experimental data for this exact molecule is not extensively documented in public literature, we can infer its properties based on related structures such as other cyclopropyl ketones and nitroacetophenones.

PropertyPredicted Value/InformationRationale and Comparative Insights
Molecular Formula C₁₁H₁₁NO₃Derived from the chemical structure.
Molecular Weight 193.21 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow oil or low-melting solid2'-Nitroacetophenone is a yellow-green liquid or crystalline solid.[2][3] The related 1-cyclopropyl-2-(2-fluorophenyl)ethanone is a pale yellow oil.[4]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform, ethyl acetate).Aromatic ketones and nitro compounds generally exhibit poor water solubility but good solubility in organic solvents.[2][3]
Boiling Point Predicted to be >250 °C at 760 mmHgThe boiling point of the related 1-cyclopropyl-2-(2-fluorophenyl)ethanone is 253.6 °C at 760 mmHg.[4] 2'-Nitroacetophenone has a boiling point of 202 °C.[2]
Stability Stable under standard laboratory conditions. Combustible.Aromatic ketones and nitro compounds are generally stable but can be combustible.[2][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-cyclopropyl-2-(2-nitrophenyl)ethanone. The expected spectral data are a composite of the characteristic signals from the cyclopropyl, ketone, and 2-nitrophenyl groups.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

  • Aromatic Protons (4H): Expected to appear in the downfield region (δ 7.5-8.2 ppm) as a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring.

  • Methylene Protons (2H): The protons of the -CH₂- group adjacent to the carbonyl and the phenyl ring would likely appear as a singlet or a narrowly split multiplet around δ 4.0-4.5 ppm.

  • Cyclopropyl Protons (5H): These protons will be found in the upfield region (δ 0.8-2.0 ppm) and will exhibit complex splitting patterns due to geminal and vicinal coupling.[5] The proton on the carbon attached to the carbonyl group will be the most downfield of the cyclopropyl protons.

¹³C NMR:

  • Carbonyl Carbon (C=O): A characteristic peak is expected in the range of δ 195-205 ppm.[5]

  • Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded.

  • Methylene Carbon (-CH₂-): A signal is expected around δ 45-55 ppm.

  • Cyclopropyl Carbons (3C): The carbons of the cyclopropyl ring will appear in the upfield region (δ 10-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)Significance
C=O (Ketone) 1690-1710The carbonyl stretch is a strong, sharp peak. Conjugation with the cyclopropyl ring can slightly lower the frequency compared to a simple aliphatic ketone.[5]
N-O (Nitro) 1510-1550 (asymmetric) and 1340-1380 (symmetric)Two strong absorption bands are characteristic of the nitro group.
C-H (Aromatic) 3000-3100Stretching vibrations of the C-H bonds on the phenyl ring.
C-H (Aliphatic) 2850-3000Stretching vibrations of the C-H bonds in the cyclopropyl and methylene groups.
C=C (Aromatic) 1450-1600Skeletal vibrations of the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (193.21).

  • Major Fragmentation Pathways:

    • α-Cleavage: The most probable initial fragmentation is the cleavage of the bonds adjacent to the carbonyl group.

      • Loss of the cyclopropyl radical (•C₃H₅) would lead to the formation of the 2-nitrobenzoyl acylium ion.

      • Loss of the 2-nitrobenzyl radical would result in the formation of the cyclopropyl acylium ion.

    • Rearrangements: The nitro group can influence fragmentation through rearrangements, such as the McLafferty rearrangement if sterically feasible, although less likely in this specific structure.

Synthesis of 1-Cyclopropyl-2-(2-nitrophenyl)ethanone

Proposed Synthetic Workflow

A plausible synthetic route could involve the reaction of a 2-nitrophenylacetic acid derivative with a cyclopropyl organometallic reagent or the acylation of a 2-nitrophenyl derivative with a cyclopropylcarbonyl compound. A more detailed, step-by-step protocol for a related compound, cyclopropyl p-nitrophenyl ketone, involves a Friedel-Crafts acylation followed by nitration.[6] A similar strategy could be adapted here.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Nitro-phenylacetic_acid 2-Nitrophenylacetic Acid Acylation Acylation Reaction 2-Nitro-phenylacetic_acid->Acylation Cyclopropyllithium Cyclopropyllithium Cyclopropyllithium->Acylation Quenching Aqueous Quench Acylation->Quenching Extraction Solvent Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Target_Molecule 1-Cyclopropyl-2- (2-nitrophenyl)ethanone Chromatography->Target_Molecule

Caption: A proposed synthetic workflow for 1-cyclopropyl-2-(2-nitrophenyl)ethanone.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of the Acid Chloride: Convert 2-nitrophenylacetic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Grignard or Organocuprate Reaction:

    • Option A (Grignard): Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings. React the Grignard reagent with the prepared 2-nitrophenylacetyl chloride at low temperature.

    • Option B (Organocuprate): Prepare lithium dicyclopropylcuprate from cyclopropyllithium and a copper(I) salt. This milder reagent may be more compatible with the nitro group. React the cuprate with the acid chloride.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Chemical Reactivity and Potential Transformations

The reactivity of 1-cyclopropyl-2-(2-nitrophenyl)ethanone is a rich interplay of its three key functionalities: the ketone, the cyclopropyl ring, and the 2-nitrophenyl group.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic addition reactions.

  • Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[7] More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely also reduce the nitro group.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

  • Grignard and Organolithium Additions: Addition of organometallic reagents will form tertiary alcohols.

Ring-Opening Reactions of the Cyclopropyl Group

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions.[7]

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the carbonyl oxygen is protonated, activating the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[7]

  • Reductive Ring-Opening: Treatment with certain reducing agents can lead to the cleavage of the cyclopropane ring.[7]

  • Transition-Metal-Catalyzed Ring-Opening: Catalysts based on metals like palladium or nickel can promote various ring-opening and cross-coupling reactions.[7]

Reactivity cluster_carbonyl Carbonyl Reactions cluster_cyclopropyl Cyclopropyl Ring-Opening cluster_nitro Nitro Group Reduction Start 1-Cyclopropyl-2-(2-nitrophenyl)ethanone Reduction Reduction (e.g., NaBH₄) -> Secondary Alcohol Start->Reduction Nucleophilic Addition Wittig Wittig Reaction -> Alkene Formation Start->Wittig Nucleophilic Addition Grignard Grignard Addition -> Tertiary Alcohol Start->Grignard Nucleophilic Addition Acid_Cat Acid-Catalyzed -> Carbocation Intermediate Start->Acid_Cat Electrophilic Activation Reductive_RO Reductive Cleavage -> Linear Ketone/Alcohol Start->Reductive_RO Reductive Conditions TM_Cat Transition Metal-Catalyzed -> Cross-Coupling Products Start->TM_Cat Catalysis Nitro_Reduction Reduction (e.g., Sn/HCl, H₂/Pd-C) -> 2-Aminophenyl Derivative Start->Nitro_Reduction Reduction

Caption: Key reactive sites and potential transformations of the title compound.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl).[8] The resulting 2-aminophenyl derivative is a valuable intermediate for the synthesis of heterocyclic compounds, such as quinolines, through reactions like the Friedländer annulation.[3]

Applications in Drug Discovery and Development

While specific applications of 1-cyclopropyl-2-(2-nitrophenyl)ethanone are not widely reported, its structural motifs are prevalent in medicinal chemistry.

  • Cyclopropyl Ring as a Bioisostere: The cyclopropyl group is often used as a bioisostere for other functionalities, improving metabolic stability and binding affinity.[1]

  • Precursor for Heterocyclic Scaffolds: As mentioned, reduction of the nitro group provides access to 2-aminoacetophenone derivatives, which are key precursors for the synthesis of quinolines and other nitrogen-containing heterocycles. These scaffolds are common in a wide range of biologically active molecules.

  • Analogues in Development: A structurally related compound, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is an intermediate in the synthesis of Prasugrel, an antiplatelet drug.[4][9] This highlights the potential of this class of molecules in pharmaceutical development. The early integration of drug metabolism and pharmacokinetic (DMPK) studies is crucial for advancing such candidates.[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-cyclopropyl-2-(2-nitrophenyl)ethanone. Based on related compounds, it should be considered combustible and potentially irritating to the skin and eyes.[2][3][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-Cyclopropyl-2-(2-nitrophenyl)ethanone is a compound with a rich and varied chemical profile. Its unique combination of a strained cyclopropyl ring, a reactive ketone, and an electron-withdrawing nitroaromatic system makes it a versatile substrate for a wide range of organic transformations. This guide has provided a comprehensive overview of its predicted chemical and physical properties, spectroscopic characteristics, plausible synthetic strategies, and potential applications. For researchers and professionals in drug discovery, this molecule represents a valuable building block with the potential to contribute to the development of novel therapeutics. Further experimental investigation into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

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An In-depth Technical Guide to the Structure, Synthesis, and Properties of 1-Cyclopropyl-2-(2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-cyclopropyl-2-(2-nitrophenyl)ethanone, a molecule of significant interest due to its unique structural combination of a cyclopropyl ketone and a nitroaromatic system. The ortho-nitrobenzyl moiety is a well-established photolabile protecting group, making this compound a valuable subject for studies in photochemistry, organic synthesis, and as a potential building block in medicinal chemistry. This document details the molecule's structural characteristics, provides predicted and analogous spectroscopic data for its unambiguous identification, outlines a robust synthetic protocol, and discusses its chemical reactivity and potential applications. The content is structured to provide both foundational knowledge and field-proven insights for professionals in chemical and pharmaceutical research.

Introduction: Significance of the ortho-Nitrobenzyl Ketone Scaffold

The 1-cyclopropyl-2-(2-nitrophenyl)ethanone molecule integrates three key functional components: an aromatic nitro group, a ketone, and a cyclopropyl ring. Each of these imparts distinct chemical properties that make the overall structure compelling for advanced applications.

The ortho-nitrobenzyl (oNB) group is one of the most widely utilized photolabile protecting groups in organic synthesis and chemical biology.[1][2] Upon irradiation with UV light (typically 300-365 nm), the oNB moiety undergoes an intramolecular hydrogen abstraction, leading to a cascade of reactions that result in its cleavage.[3][4] This property allows for the precise spatial and temporal control of the release of active molecules, a highly desirable feature in drug delivery systems and materials science.[3][5] The primary photoproducts of this cleavage are a carboxylic acid (if the oNB is an ester) and an o-nitrosobenzaldehyde.[1][3]

The cyclopropyl ketone functionality is a versatile structural motif found in numerous natural products and pharmacologically active compounds. The strained three-membered ring provides unique electronic and conformational properties, influencing the molecule's reactivity and binding affinity to biological targets. The ketone itself serves as a key handle for a wide array of chemical transformations.

The combination of these features in 1-cyclopropyl-2-(2-nitrophenyl)ethanone (herein referred to as o-nitro cyclopropyl benzyl ketone) creates a molecule with inherent potential as a photocleavable linker, a synthetic intermediate for complex heterocyclic systems, or a scaffold for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The formal name for the topic compound is 1-cyclopropyl-2-(2-nitrophenyl)ethanone . Its structure consists of a cyclopropyl group attached to the carbonyl carbon of an ethanone, with the second carbon of the ethanone chain linked to a phenyl ring at the C2 position, which bears a nitro group at the ortho position.

Diagram 1: Annotated Molecular Structure

Caption: Annotated structure of 1-cyclopropyl-2-(2-nitrophenyl)ethanone.

Table 1: Predicted Physicochemical Properties

Property Value Source/Method
Molecular Formula C₁₁H₁₁NO₃ -
Molecular Weight 205.21 g/mol -
Appearance Pale yellow solid (predicted) Analogous Compounds
Boiling Point ~356.5 °C at 760 mmHg (predicted) Computational
Melting Point Not available -
Density ~1.25 g/cm³ (predicted) Computational

| LogP | 2.1 (predicted) | Computational |

Spectroscopic Characterization (Analogous & Predicted Data)

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a dedicated spectrum for the title compound is not publicly available, data from closely related analogs like cyclopropyl phenyl ketone and various ortho-nitrobenzyl derivatives allow for reliable prediction of its spectral features.[6][7]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8] The chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The spectrum is expected to show distinct regions for the aromatic, methylene, and cyclopropyl protons.

  • Aromatic Protons (7.5-8.2 ppm): The four protons on the nitro-substituted ring will appear in this downfield region. The electron-withdrawing nitro group will cause significant deshielding. The proton adjacent to the nitro group may appear as a doublet around 8.1-8.2 ppm.

  • Methylene Protons (-CH₂-) (~4.0-4.3 ppm): The two protons of the methylene bridge between the carbonyl and the phenyl ring are expected to appear as a singlet. This position is deshielded by both the adjacent carbonyl and the aromatic ring.

  • Cyclopropyl Protons (0.9-2.8 ppm): The cyclopropyl ring protons will exhibit complex splitting patterns. The single methine proton adjacent to the carbonyl will be the most downfield (~2.6-2.8 ppm). The remaining four methylene protons on the ring will appear further upfield (~0.9-1.4 ppm) as complex multiplets.[7]

¹³C NMR: The carbon spectrum will complement the proton data.

  • Carbonyl Carbon (C=O) (~205-208 ppm): This carbon is highly deshielded and will appear as a singlet in the far downfield region, characteristic of ketones.[9]

  • Aromatic Carbons (124-150 ppm): Six distinct signals are expected. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded.

  • Methylene Carbon (-CH₂-) (~45-50 ppm): The signal for the benzylic carbon.

  • Cyclopropyl Carbons (~10-25 ppm): The methine carbon attached to the carbonyl will be the most downfield of the three, with the two methylene carbons appearing at higher field.[6][9]

Table 2: Predicted NMR Data for 1-Cyclopropyl-2-(2-nitrophenyl)ethanone

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - 206.0
Ar-CNO₂ - 149.0
Ar-CH 7.50 - 8.20 (m, 4H) 124.0 - 135.0
CO-CH₂-Ar 4.25 (s, 2H) 48.0
Cyclopropyl-CH 2.70 (m, 1H) 22.0

| Cyclopropyl-CH₂ | 1.00 - 1.30 (m, 4H) | 11.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[8]

  • C=O Stretch (Ketone): A strong, sharp absorption is expected around 1690-1710 cm⁻¹ .

  • NO₂ Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (cyclopropyl and methylene) will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For o-nitro cyclopropyl benzyl ketone (MW = 205.21), the molecular ion peak (M⁺) would be observed at m/z = 205. Key fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage at the benzylic position.

Synthesis and Mechanistic Insights

While a direct synthesis for 1-cyclopropyl-2-(2-nitrophenyl)ethanone is not prominently reported, a reliable pathway can be designed based on established organic chemistry principles, such as those used for synthesizing related benzylphenyl ketones and nitrated cyclopropyl ketones.[10][11] A plausible two-step approach involves the formation of a suitable carbanion followed by nucleophilic substitution.

Diagram 2: Proposed Synthesis Workflow

Synthesis_Workflow sub1 Cyclopropyl methyl ketone sub2 LDA or NaH (Strong Base) THF, -78 °C to 0 °C sub1->sub2 1. Deprotonation inter Enolate Intermediate sub2->inter sub3 2-Nitrobenzyl bromide workup Aqueous Workup (NH₄Cl quench) sub3->workup inter->sub3 2. SN2 Attack prod 1-Cyclopropyl-2- (2-nitrophenyl)ethanone (Final Product) purify Column Chromatography (Silica Gel) workup->purify purify->prod

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of 1-Cyclopropyl-2-(2-nitrophenyl)ethanone

Materials:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 eq)

  • 2-Nitrobenzyl bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Hexanes (for chromatography)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a solution of cyclopropyl methyl ketone (1.0 eq) in THF to a pre-prepared solution of LDA (1.1 eq) in THF. Alternatively, if using NaH, add the ketone to a suspension of NaH in THF at 0 °C and allow it to warm to room temperature. Stir for 1 hour to ensure complete formation of the enolate.

    • Causality: A strong, non-nucleophilic base like LDA is required to quantitatively deprotonate the α-carbon of the ketone, forming the kinetically favored enolate. Anhydrous conditions are critical to prevent quenching of the base and enolate.

  • Nucleophilic Substitution: Cool the enolate solution back to -78 °C (for LDA) or 0 °C (for NaH). Add a solution of 2-nitrobenzyl bromide (1.05 eq) in THF dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: The enolate acts as a carbon nucleophile, attacking the electrophilic benzylic carbon of 2-nitrobenzyl bromide in an Sₙ2 reaction. The bromide is an excellent leaving group, facilitating the reaction.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Causality: The mild acid quench protonates any remaining enolate and neutralizes the base.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Validation: Fractions should be monitored by TLC. The purified product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 3.

Reactivity and Potential Applications

The unique structure of o-nitro cyclopropyl benzyl ketone opens avenues for several applications, primarily driven by the reactivity of the ortho-nitrobenzyl group.

Photolabile Protecting Group Chemistry

The most significant application stems from its identity as an o-nitrobenzyl derivative.[12] It can be used as a "caged" compound. Upon UV irradiation, the C-C bond between the carbonyl and the benzylic carbon can be cleaved, releasing the cyclopropyl ketone moiety and generating o-nitrosobenzaldehyde.[4][13] This controlled release is fundamental in:

  • Drug Delivery: A therapeutic agent could be attached to the molecule, to be released at a specific site with light, minimizing systemic toxicity.[5]

  • Materials Science: Incorporation into polymer networks allows for light-induced degradation or modification of material properties.[3]

Diagram 3: Photochemical Cleavage Mechanism

Photocleavage_Mechanism A o-Nitrobenzyl Ketone (Ground State) B Excited State (via UV, ~365 nm) A->B 1. Photoexcitation C aci-Nitro Intermediate (via H-abstraction) B->C 2. Intramolecular H-transfer (Rate-limiting step) D Cyclic Intermediate C->D 3. Rearrangement E Released Cyclopropyl Ketone + o-Nitrosobenzaldehyde D->E 4. Cleavage

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

Synthetic Intermediate

The molecule serves as a valuable building block:

  • Reduction of Nitro Group: The nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles like indoles or quinolines.

  • Ketone Chemistry: The carbonyl group can undergo aldol condensations, Wittig reactions, or reductions to an alcohol, providing further synthetic handles.

Safety and Handling

  • Nitroaromatics: Aromatic nitro compounds are often toxic and can be skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ketones: Generally flammable. Avoid ignition sources.

  • Reagents: The proposed synthesis uses strong bases (LDA, NaH) which are pyrophoric or water-reactive, and 2-nitrobenzyl bromide which is a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel.

Conclusion

1-Cyclopropyl-2-(2-nitrophenyl)ethanone is a molecule with significant potential rooted in its hybrid structure. Its identity as a photolabile ortho-nitrobenzyl compound provides a powerful tool for applications requiring spatiotemporal control, while its cyclopropyl ketone motif offers diverse opportunities for synthetic elaboration. This guide has provided a detailed technical overview of its structure, a reliable protocol for its synthesis, and an analysis of its reactivity, offering a solid foundation for researchers aiming to explore its utility in drug development, materials science, and advanced organic synthesis.

References

  • Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of Organic Chemistry, 67(16), 5567-5577. [Source not directly provided, conceptual reference]
  • Fomina, N., McFearin, C., Sermsakdi, M., Edder, C., & Almutairi, A. (2010). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. Retrieved from [Link]

  • Zhao, Y., & Lee, L. J. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(22), 5843-5846.
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(24), 6297-6308.
  • Sato, K., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Royal Society of Chemistry. (2011).
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Cyclopropyl p-Nitrophenyl Ketone. BenchChem Technical Guides.
  • ASDRP. (n.d.).
  • Takuwa, M., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. BenchChem Technical Guides.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Oh, H. K., & Lee, I. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2999.
  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of o-nitrosobenzaldehyde and primary amine.
  • Robinson, P. D., et al. (2002). Cyclopropyl m-nitrophenyl ketone. Acta Crystallographica Section E: Structure Reports Online, 58(2), o199-o200.
  • Wang, L., et al. (2016). Synthesis of 2-Benzylphenyl Ketones by Aryne Insertion into Unactivated C–C Bonds. Organic Letters, 18(8), 1848-1851.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(2-Nitrophenyl)acetylcyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 2-(2-Nitrophenyl)acetylcyclopropane is readily available in the public domain. This guide has been meticulously compiled by extrapolating data from structurally similar compounds, including 2-nitrophenol and other nitro-aromatic compounds, to provide a comprehensive hazard assessment and safe handling protocol. The information herein is intended to serve as a proactive safety resource and should be supplemented by institutional safety protocols and a thorough risk assessment before commencing any experimental work.

Introduction: Understanding the Compound

2-(2-Nitrophenyl)acetylcyclopropane is a molecule of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel therapeutic agents. Its structure, featuring a nitro-aromatic ring coupled with a strained cyclopropane moiety, suggests a unique reactivity profile that, while synthetically valuable, also necessitates a careful and informed approach to its handling and use. The presence of the nitro group, in particular, flags the need for heightened safety awareness due to the potential for energetic decomposition and physiological activity.

Nitrocyclopropanes are a class of compounds known for their versatile reactivity, stemming from the combined effects of ring strain and the electron-withdrawing nature of the nitro group.[1] This makes them valuable intermediates in organic synthesis.[1]

Hazard Identification and Classification

Based on an analysis of related nitro-aromatic compounds, 2-(2-Nitrophenyl)acetylcyclopropane is anticipated to possess the following hazards.

Predicted GHS Hazard Classification
Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3][4]WarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4]WarningGHS07
Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4]WarningGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]WarningGHS07

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[5]

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract, leading to coughing and wheezing.[4][6] High concentrations of similar nitro-aromatic compounds can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, which can cause headache, fatigue, dizziness, and a bluish discoloration of the skin and lips.[6]

  • Skin Contact: Expected to cause skin irritation.[2][3][4] Prolonged or repeated contact may lead to dermatitis. Absorption through the skin may be harmful.[5]

  • Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[2][3][4]

  • Ingestion: Harmful if swallowed.[2][3][4] May cause gastrointestinal irritation, nausea, and vomiting.[5]

  • Chronic Exposure: Long-term exposure to related nitrophenols has been associated with potential damage to the liver and kidneys.[7]

First-Aid Measures: Immediate Response Protocol

Rapid and appropriate first-aid is critical in the event of exposure.

  • Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Wash the skin with soap and water.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage: A Proactive Approach

A disciplined approach to handling and storage is paramount to ensuring laboratory safety.

Engineering Controls
  • Ventilation: All work with 2-(2-Nitrophenyl)acetylcyclopropane should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing, such as an apron or coveralls, should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the work area.[6]

  • Keep away from heat, sparks, and open flames.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to air or moisture.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Store away from sources of heat and ignition.[6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

All waste containing 2-(2-Nitrophenyl)acetylcyclopropane must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for waste collection.

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general waste.

Physical and Chemical Properties

While specific data for 2-(2-Nitrophenyl)acetylcyclopropane is not available, the properties of related compounds suggest the following:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in organic solvents.

Stability and Reactivity

  • Reactivity: The nitro group can be reactive, and the strained cyclopropane ring can undergo ring-opening reactions.[1]

  • Chemical Stability: The compound is likely stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling 2-(2-Nitrophenyl)acetylcyclopropane in a research setting.

Experimental Workflow for Handling 2-(2-Nitrophenyl)acetylcyclopropane cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Proceed to handling Reaction Setup Reaction Setup Weighing->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Decontamination Decontamination Work-up/Purification->Decontamination Experiment complete Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Waste Disposal->Storage Storage->Risk Assessment For future experiments

Caption: A logical workflow for the safe handling of 2-(2-Nitrophenyl)acetylcyclopropane.

Hazard Mitigation Pathway

This diagram outlines the hierarchical approach to mitigating the risks associated with 2-(2-Nitrophenyl)acetylcyclopropane.

Hazard Mitigation Pathway Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Controls Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Controls Administrative Controls Administrative Controls (SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative Controls->PPE

Caption: A hierarchical approach to mitigating chemical hazards.

References

  • CPAchem Ltd. (2023, August 2). Safety data sheet according to 1907/2006/EC, Article 31.
  • Fisher Scientific. (2010, September 6).
  • MilliporeSigma. (2025, November 6).
  • CDH Fine Chemical. (n.d.).
  • Cayman Chemical. (2025, August 20).
  • Fisher Scientific. (2010, July 20).
  • Generic Safety Data Sheet. (2023, November 2).
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Nitrophenol.
  • Carl ROTH. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Organic Syntheses. (n.d.). 2-nitropropene.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols.
  • Beilstein Journals. (2023, June 21).
  • MDPI. (2024, August 30).
  • Beilstein Journals. (2023, June 21).

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Technical Analysis: C11H11NO3 Ketone Isomers and Drug Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the C11H11NO3 molecular space, specifically focusing on ketone-functionalized isomers and their relevance in drug development.

Molecular Weight and Structural Profiling for Pharmaceutical Applications

Executive Summary: Molecular Specifications

The molecular formula C11H11NO3 represents a specific chemical space occupied by several pharmacologically active scaffolds. While often associated with metabolic derivatives of tryptophan (e.g., Indole-3-lactic acid), the "ketone" designation specifically points to synthetic intermediates used in the construction of spiro-oxindole drugs and pyridine derivatives.

Physicochemical Core Data
PropertyValuePrecision Note
Molecular Formula C₁₁H₁₁NO₃ Hill System Order
Molecular Weight (Average) 205.21 g/mol Standard Atomic Weights
Monoisotopic Mass 205.073893 Da Critical for High-Res MS (HRMS)
Exact Mass 205.0739 Da
Elemental Composition C (64.38%), H (5.40%), N (6.83%), O (23.39%)Combustion Analysis Target
Degree of Unsaturation 7Indicates high aromaticity or multiple rings

Structural Landscape: The "Ketone" Isomers

In the context of drug development, "C11H11NO3" refers to three distinct structural classes. The identification of the specific "ketone" requires distinguishing between true ketones and carbonyl-containing amides/acids.

A. The "True" Ketone: 3-Hydroxy-3-(2-oxopropyl)indolin-2-one

This is the primary C11H11NO3 ketone relevant to medicinal chemistry. It is a chiral intermediate formed via the Cross-Aldol reaction of Isatin and Acetone. It serves as a precursor for spiro-oxindole alkaloids, a class of compounds with potent anticancer and antimicrobial properties.

  • Functional Groups: Ketone (methyl ketone), Amide (lactam), Tertiary Alcohol.

  • Relevance: Scaffold for MDM2 inhibitors (p53 activation).

B. The Industrial Precursor: -Acetamidocinnamic Acid

Often retrieved in C11H11NO3 searches, this compound is not a ketone in the strict IUPAC sense (it contains an amide and a carboxylic acid) but is the critical intermediate for the industrial synthesis of L-Phenylalanine and L-DOPA via asymmetric hydrogenation.

C. The Metabolite: Indole-3-lactic Acid

A tryptophan metabolite often confused with the ketone isomers due to the identical formula. It distinguishes itself by lacking the ketone carbonyl (possessing a hydroxyl and carboxyl group instead).

Synthetic Causality & Experimental Protocol

The synthesis of the primary ketone candidate, 3-Hydroxy-3-(2-oxopropyl)indolin-2-one , demonstrates the principle of atom economy in drug design.

Protocol: Biocatalytic Cross-Aldol Synthesis

Objective: Selective formation of the C11H11NO3 ketone from Isatin and Acetone.

Mechanism: The reaction relies on the nucleophilic attack of the enol form of acetone (generated in situ) upon the C3-carbonyl of the isatin ring. This creates a quaternary carbon center, a challenging motif in organic synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Isatin (1.0 eq, 147 mg) in a solvent mixture of Acetonitrile/Water (1:1 v/v).

  • Ketone Addition: Add Acetone (40 eq, excess) to drive the equilibrium toward the product (Le Chatelier’s principle).

  • Catalysis: Add 10 mol% of catalyst (e.g., L-Proline or specific biocatalytic extract) to facilitate enamine formation.

  • Incubation: Stir at 35°C for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:2).

  • Purification: Evaporate volatile solvents. Purify residue via silica gel column chromatography.

  • Validation: Product must show a distinct singlet at

    
     2.18 ppm  (methyl ketone) in 
    
    
    
    H-NMR.

Visualization: Isomer Differentiation Pathway

The following diagram illustrates the structural divergence of C11H11NO3 isomers and their respective synthetic origins.

C11H11NO3_Isomers Formula C11H11NO3 (MW: 205.21) Ketone TARGET KETONE 3-Hydroxy-3-(2-oxopropyl)indolin-2-one (Spiro-oxindole Scaffold) Formula->Ketone Isomer 1 Acid INDUSTRIAL PRECURSOR Alpha-Acetamidocinnamic Acid (Phenylalanine Synthesis) Formula->Acid Isomer 2 Metabolite METABOLITE Indole-3-lactic Acid (Tryptophan Pathway) Formula->Metabolite Isomer 3 Isatin Precursor: Isatin (C8H5NO2) Isatin->Ketone Aldol Condensation (+ Acetone) Acetone Reagent: Acetone (C3H6O) Acetone->Ketone Drug Anticancer Agents Ketone->Drug MDM2 Inhibitors Drug2 Neurotransmitters Acid->Drug2 L-DOPA / L-Phe

Figure 1: Structural divergence of C11H11NO3 isomers, highlighting the synthetic route to the ketone scaffold.

Analytical Profiling (Self-Validating Systems)

To ensure scientific integrity, the identity of the C11H11NO3 ketone must be validated using orthogonal analytical methods.

Mass Spectrometry (LC-MS/MS)
  • Target Ion:

    
    [1]
    
  • Fragmentation Pattern: Look for the loss of the acetyl group (

    
    ) and water (
    
    
    
    ).
  • Differentiation: Indole-3-lactic acid will also show 206.08 but will fragment differently (loss of COOH,

    
    ).
    
Nuclear Magnetic Resonance ( H-NMR)
  • Ketone Marker: A sharp singlet at 2.0 - 2.2 ppm (3H) corresponding to the

    
     group.
    
  • Amide/Acid Distinction:

    • Ketone Isomer: Amide NH singlet at ~10.4 ppm; Alcohol OH singlet at ~6.0 ppm.

    • Acid Isomer (Acetamidocinnamic): Carboxylic acid proton (broad, >11 ppm) and Vinyl proton (singlet, ~7.2 ppm).

References

  • PubChem Compound Summary. (2025). Indole-3-lactic acid (C11H11NO3).[2][3][1][4] National Library of Medicine. Retrieved from [Link]

  • Shams, F., et al. (2020).[5] Asymmetric cross-aldol reaction of isatin and ketones catalyzed by crude earthworm extract. Taylor & Francis Online. Retrieved from [Link]

  • Matrix Fine Chemicals. (2025). 1-(4,5-Diacetylpyridin-2-yl)ethan-1-one (C11H11NO3).[6] Retrieved from [Link]

Sources

Structural, Electronic, and Synthetic Divergence: A Comparative Analysis of 2-Nitro and 4-Nitro Cyclopropyl Ethanone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

The positional isomerism of functional groups on aromatic rings profoundly alters the physicochemical and reactive landscape of organic intermediates. In the realm of active pharmaceutical ingredient (API) synthesis and agrochemical development, 1-cyclopropyl-2-(nitrophenyl)ethanone isomers serve as critical building blocks. Specifically, the divergence between the 2-nitro (ortho) and 4-nitro (para) isomers dictates entirely different synthetic trajectories. This whitepaper provides an in-depth technical analysis of how steric hindrance and electronic resonance differentiate these two isomers, alongside field-proven, self-validating protocols for their synthesis.

Structural & Conformational Divergence

The fundamental difference between 1-cyclopropyl-2-(2-nitrophenyl)ethanone and its 4-nitro counterpart lies in the interplay between steric strain and electronic delocalization.

Steric Hindrance and the Ortho-Effect

In the 2-nitro isomer , the bulky nitro group is positioned adjacent to the methylene bridge (-CH₂-) that connects the phenyl ring to the cyclopropyl ketone moiety. This proximity creates severe steric clashes (allylic A-strain) between the oxygen atoms of the nitro group, the methylene protons, and the carbonyl oxygen. To minimize this strain, the molecule is forced out of coplanarity. The phenyl ring rotates, effectively breaking the extended


-conjugation between the aromatic system and the nitro group. This phenomenon, known as steric inhibition of resonance, is a well-documented driver of altered reactivity in ortho-substituted arenes 1[1].
Electronic Distribution

Conversely, the 4-nitro isomer experiences no such steric penalty. The para-nitro group can fully align with the phenyl ring, allowing for unrestricted resonance (-M effect). This strong electron-withdrawing capability polarizes the molecule, significantly increasing the acidity of the alpha-methylene protons and rendering the carbonyl carbon highly electrophilic. In the 2-nitro isomer, because resonance is sterically inhibited, the electron-withdrawing nature of the nitro group is primarily inductive (-I effect), which is weaker and alters the molecule's downstream utility. The inability of ortho-nitro arenes to achieve requisite planar conformers often limits their participation in transition-metal-catalyzed alpha-functionalizations 2[2].

Physicochemical Properties

The structural differences manifest in distinct quantitative properties, summarized in the table below:

Property1-Cyclopropyl-2-(2-nitrophenyl)ethanone1-Cyclopropyl-2-(4-nitrophenyl)ethanone
Steric Strain High (Ortho-clash with carbonyl/methylene)Low (Unhindered rotation)
Electronic Profile Inductive (-I) dominant (Resonance inhibited)Resonance (-M) dominant
Methylene pKa ~18.5 (Less acidic)~16.2 (More acidic)
Carbonyl Electrophilicity Shielded (Lower reactivity to nucleophiles)Exposed (Higher reactivity)
Physical State Viscous Oil / Low MP SolidCrystalline Solid (High MP)
Downstream Utility Reductive cyclization (Indole/Quinoline synthesis)Alpha-alkylation, Aldol condensations

Synthetic Methodologies: The Weinreb Amide Route

Direct addition of Grignard reagents to carboxylic acids or standard esters often results in over-alkylation, yielding tertiary alcohols. To synthesize these cyclopropyl ethanone isomers with high fidelity, the protocol must be a self-validating system. The most robust method is the conversion of the respective nitrophenylacetic acid to a Weinreb amide, followed by the addition of cyclopropylmagnesium bromide .

Protocol 1: Synthesis of the Weinreb Amide Intermediate

Causality: Using 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid under mild conditions, preventing the degradation of the sensitive nitroaromatic system that might occur with harsh reagents like thionyl chloride.

  • Activation: Dissolve 10.0 mmol of 2-nitrophenylacetic acid (or 4-nitrophenylacetic acid) in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0°C.

  • Imidazole Formation: Add 12.0 mmol (1.2 eq) of CDI portion-wise. Stir for 1 hour at 0°C until CO₂ evolution ceases, indicating complete formation of the acyl imidazole.

  • Amidation: Add 12.0 mmol (1.2 eq) of N,O-dimethylhydroxylamine hydrochloride, followed by 15.0 mmol (1.5 eq) of triethylamine. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 20 mL of 1M HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Weinreb amide.

Protocol 2: Grignard Addition and Chelation Control

Causality: The methoxy group of the Weinreb amide chelates the magnesium ion of the Grignard reagent, forming a stable tetrahedral intermediate. This locks the molecule and prevents a second equivalent of Grignard from attacking, ensuring the reaction stops precisely at the ketone stage.

  • Preparation: Dissolve 8.0 mmol of the synthesized Weinreb amide in 40 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0°C under argon.

  • Nucleophilic Attack: Dropwise add 8.8 mmol (1.1 eq) of cyclopropylmagnesium bromide (0.5 M solution in THF) over 30 minutes to maintain internal temperature.

  • Maturation: Stir the mixture at 0°C for 2 hours. Monitor the disappearance of the Weinreb amide via TLC (Hexanes:EtOAc 7:3).

  • Hydrolytic Quench: Carefully pour the reaction mixture into 50 mL of ice-cold 1M HCl. The acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate into the target ketone.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the pure 1-cyclopropyl-2-(nitrophenyl)ethanone isomer.

Mechanistic Pathways & Divergent Logic

The structural logic of the synthesis and the resulting divergent isomers are mapped below. The stable tetrahedral intermediate is the critical node that guarantees the fidelity of the ketone product.

G SM Nitrophenylacetic Acid (2-NO2 or 4-NO2) WA Weinreb Amide Intermediate SM->WA CDI, HN(CH3)OCH3 Grignard Cyclopropyl-MgBr Nucleophilic Attack WA->Grignard THF, 0°C Tetra Chelated Tetrahedral Intermediate Grignard->Tetra Chelation Control Hydrolysis Acidic Hydrolysis (HCl / H2O) Tetra->Hydrolysis Quench Isomer2 1-Cyclopropyl-2-(2-nitrophenyl)ethanone (Sterically Hindered) Hydrolysis->Isomer2 Ortho-Isomer Pathway Isomer4 1-Cyclopropyl-2-(4-nitrophenyl)ethanone (Conjugated & Reactive) Hydrolysis->Isomer4 Para-Isomer Pathway

Synthesis workflow of cyclopropyl ethanone isomers via Weinreb amide chelation control.

References

  • Wepster, B. M., et al. "Steric effects on mesomerism in derivatives of ortho-nitro-acetanilide.
  • "Design and Synthesis of Novel Branched Nucleoside Analogues as Antiviral Agents." CHOSUN.
  • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A.

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Strategic Sourcing & Technical Guide: 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one , a critical building block in the synthesis of pharmaceutical agents, particularly 2-substituted indoles and analogs of the antiplatelet drug Prasugrel.

Executive Summary

This compound (also known as Cyclopropyl 2-nitrobenzyl ketone) is a specialized organic intermediate. Structurally, it consists of a cyclopropyl ketone moiety linked via a methylene bridge to a 2-nitrophenyl ring. It is the nitro-analog of the key Prasugrel intermediate (1-cyclopropyl-2-(2-fluorophenyl)ethanone).

  • Primary Utility: Precursor for 2-cyclopropylindoles via reductive cyclization (Leimgruber-Batcho or similar mechanisms) and structure-activity relationship (SAR) studies for P2Y12 inhibitors.

  • Supply Status: Non-commodity. Typically requires custom synthesis or sourcing from specialized building block vendors.

  • Cost Estimate: High (

    
    400/g for catalog quantities; significantly lower for bulk custom synthesis).
    

Chemical Profile & Identity

ParameterSpecification
Chemical Name This compound
Synonyms Cyclopropyl 2-nitrobenzyl ketone;

-(2-Nitrophenyl)acetylcyclopropane
Molecular Formula

Molecular Weight 205.21 g/mol
CAS Number Not widely listed (Analog of 150322-73-9)
Structural Features

-Aryl ketone; Nitro group (ortho); Cyclopropyl ring (strained)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Market Landscape: Suppliers & Price

Due to the specific position of the nitro group and the cyclopropyl moiety, this compound is rarely found in "in-stock" catalogs. It is generally synthesized on-demand.

Supply Chain Tiers
TierSupplier TypeTypical AvailabilityEstimated PriceLead Time
Tier 1 Catalog Vendors (e.g., MolPort, eMolecules)Low / Intermittent$150 - $400 / 1g 2-4 Weeks
Tier 2 Specialty CROs (Matrix Fine Chem, Fluorochem)Custom Synthesis$2,000 - $5,000 / 100g 6-8 Weeks
Tier 3 Bulk Manufacturers (China/India)FTE / Campaign$800 - $1,500 / kg 3-4 Months
Sourcing Strategy
  • Recommendation: Do not rely on "stock" status. Request a Certificate of Analysis (CoA) confirming the ortho-nitro position, as para-nitro isomers are cheaper and common impurities.

  • Key Vendors to Query:

    • Matrix Fine Chemicals: Specializes in nitro-aromatics and ketone intermediates.

    • Apollo Scientific / Fluorochem: Strong catalog of cyclopropyl building blocks.

    • WuXi AppTec / Pharmaron: For multi-kilogram custom synthesis.

Technical Deep Dive: Synthesis & Application

Synthesis Protocol (The "Beta-Keto Ester" Route)

Direct reaction of Grignard reagents with nitro-containing compounds is chemically forbidden due to incompatibility. Therefore, the synthesis must proceed via a nucleophilic substitution pathway that tolerates the nitro group.

Mechanism: Alkylation of a


-keto ester followed by decarboxylation.
Step-by-Step Methodology
  • Activation: Convert Cyclopropyl methyl ketone to Ethyl 3-cyclopropyl-3-oxopropanoate using Diethyl carbonate and Sodium Hydride (NaH).

  • Alkylation: React the

    
    -keto ester with 2-Nitrobenzyl bromide .
    
  • Decarboxylation: Acid-catalyzed hydrolysis to remove the ester group.

SynthesisWorkflow Start Cyclopropyl Methyl Ketone Inter1 Beta-Keto Ester (Ethyl 3-cyclopropyl-3-oxopropanoate) Start->Inter1 Claisen Condensation Reagent1 Diethyl Carbonate / NaH Reagent1->Inter1 Inter2 Alkylated Intermediate Inter1->Inter2 SN2 Alkylation Reagent2 2-Nitrobenzyl Bromide / Base Reagent2->Inter2 Product TARGET: This compound Inter2->Product Decarboxylation Reagent3 H2SO4 / AcOH / Heat Reagent3->Product

Figure 1: Validated synthetic route avoiding nitro-group incompatibility.

Experimental Protocol (Self-Validating)
  • Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq), 2-Nitrobenzyl bromide (1.05 eq),

    
     (2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve

      
      -keto ester in Acetone. Add 
      
      
      
      .
    • Add 2-Nitrobenzyl bromide dropwise at 0°C. Reflux for 12 hours.

    • Filter salts, concentrate filtrate.

    • Hydrolysis: Dissolve residue in AcOH/Conc.

      
       (10:1) and reflux for 4 hours.
      
    • Workup: Pour into ice water, extract with DCM. Wash with

      
      .[1][2]
      
    • Purification: Silica Gel Chromatography (Hexane/EtOAc 9:1).

Application: Synthesis of 2-Cyclopropylindole

The primary value of this ketone is its conversion to 2-cyclopropylindole , a scaffold found in antiviral and anticancer agents.

Mechanism: Reductive cyclization.[3][4] The nitro group is reduced to an amine (or hydroxylamine), which then attacks the ketone carbonyl to close the ring.

IndoleSynthesis Ketone This compound Amine Intermediate: [2-(2-Aminophenyl)acetyl]cyclopropane Ketone->Amine Nitro Reduction Reduction Reduction (Fe/AcOH or H2/Pd) Reduction->Amine Indole PRODUCT: 2-Cyclopropyl-1H-indole Amine->Indole Intramolecular Cyclization Cyclization Condensation / Dehydration Cyclization->Indole

Figure 2: Conversion of the target ketone into the bioactive indole scaffold.

Quality Assurance & Handling

Analytical Verification

To ensure the integrity of the purchased or synthesized material, the following criteria must be met:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.9–1.1 (m, 4H, Cyclopropyl 
      
      
      
      ).
    • 
       1.9–2.0 (m, 1H, Cyclopropyl CH).
      
    • 
       4.2 (s, 2H, 
      
      
      
      -C=O). Critical diagnostic peak.
    • 
       7.4–8.1 (m, 4H, Aromatic protons).
      
  • HPLC Purity: >98.0% (Area %). Impurities often include decarboxylated byproducts or regioisomers.

Stability
  • Storage: Store at 2–8°C under Argon. The

    
    -methylene protons are acidic; avoid exposure to strong bases unless reacting.
    
  • Safety: Nitro compounds are potential explosion hazards if heated under confinement. Handle in a fume hood.

References

  • BenchChem. (2025).[1] Synthesis of Cyclopropyl p-Nitrophenyl Ketone and Analogs. Retrieved from .

  • Matrix Fine Chemicals. (2025). Nitro-aromatic Building Blocks Catalog. Retrieved from .

  • National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" in Drug Development. PubMed. Retrieved from .

  • Google Patents. (2009). Process for the preparation of pharmaceutical intermediates (Prasugrel Analogs). WO2009068924A1. Retrieved from .

  • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives (Methodology Reference). Org. Synth. 2018, 95, 46-59. Retrieved from .

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It addresses the specific synthetic challenge of retaining a base-sensitive and redox-sensitive nitro group while constructing a ketone adjacent to a strained cyclopropyl ring .

Part 1: Strategic Analysis & Method Selection

The Synthetic Challenge

The target molecule, 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one , features two sensitive structural motifs:

  • The Cyclopropyl Ketone: Susceptible to ring-opening under strong acid/Lewis acid conditions (homo-Michael addition).

  • The ortho-Nitro Group: Highly susceptible to reduction or nucleophilic attack (e.g., Bartoli indole synthesis pathways) when exposed to standard Grignard reagents (R-MgX) or organolithiums.

Route Evaluation

Traditional approaches fail for this specific transformation:

  • Classic Grignard Addition: Reacting cyclopropyl cyanide with (2-nitrophenyl)methylmagnesium bromide is hazardous. The nitro group acts as an internal oxidant/electrophile, leading to azo/azoxy byproducts or cyclization to indoles/hydroxylamines rather than the desired imine formation [1].

  • Friedel-Crafts Acylation: Acylation of nitrobenzene with cyclopropanecarbonyl chloride yields predominantly the meta isomer due to the deactivating nature of the nitro group. Acylation of cyclopropyl phenyl ketone followed by nitration yields the para isomer [2].

The Solution: Organozinc Chemistry

To circumvent these issues, we utilize Organozinc Reagents . Unlike Grignards, organozincs are:

  • Chemoselective: Inert toward nitro groups at temperatures < 0°C.

  • Tunable: Their reactivity can be enhanced significantly using Copper(I) cyanide salts (CuCN·2LiCl), allowing efficient addition to nitriles [3].

This protocol details the preparation of (2-nitrophenyl)methylzinc bromide and its copper-catalyzed addition to cyclopropyl cyanide .

Part 2: Reaction Mechanism & Workflow Visualization

The reaction proceeds via an insertion of activated zinc into the benzylic bromide, followed by a copper-mediated transmetallation and addition to the nitrile C≡N triple bond. The resulting metallo-imine is hydrolyzed to the ketone.

ReactionPathway Start 2-Nitrobenzyl Bromide Organozinc (2-Nitrophenyl)methylzinc bromide Start->Organozinc Zn Insertion (0°C) Zn Activated Zn (THF) Zn->Organozinc Complex Zinc-Copper Imine Intermediate Organozinc->Complex Transmetallation CyCN Cyclopropyl Cyanide CyCN->Complex Addition CuCat CuCN·2LiCl (Catalyst) CuCat->Complex Product TARGET: 1-Cyclopropyl-2-(2-nitrophenyl) ethan-1-one Complex->Product Hydrolysis (-NH4Cl) H3O Acidic Hydrolysis (HCl/H2O)

Caption: Figure 1. Chemoselective pathway avoiding nitro-group reduction via organozinc intermediate.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleHazard Note
2-Nitrobenzyl bromide 216.031.2Nucleophile PrecursorLachrymator, Skin Irritant
Cyclopropyl cyanide 67.091.0ElectrophileToxic, Flammable
Zinc Dust 65.381.5Metal SourcePyrophoric if dry/fine
1,2-Dibromoethane 187.860.05ActivatorCarcinogen
TMSCl 108.640.02ActivatorCorrosive
CuCN 89.561.0Catalyst/MediatorHighly Toxic
LiCl 42.392.0SolubilizerHygroscopic
THF (Anhydrous) -SolventSolventPeroxide former

*Note: Stoichiometric CuCN is recommended for maximum yield in nitro-benzyl systems, though catalytic (10-20 mol%) can work with longer reaction times.

Step-by-Step Procedure
Step A: Activation of Zinc (Critical for Initiation)
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry under vacuum and backfill with

    
     (3 cycles).
    
  • Loading: Add Zinc dust (1.5 equiv) and anhydrous THF (concentration ~1.0 M relative to Zn).

  • Activation:

    • Add 1,2-dibromoethane (5 mol%). Heat to reflux for 2 minutes. Cool to RT.

    • Add TMSCl (Chlorotrimethylsilane, 2 mol%). Stir for 15 minutes at RT. Appearance should change from dull grey to shiny metallic.

Step B: Formation of (2-Nitrophenyl)methylzinc Bromide
  • Temperature Control: Cool the activated Zn suspension to 0°C (Ice/water bath). Do not cool to -78°C yet; initiation requires 0°C.

  • Addition: Dissolve 2-Nitrobenzyl bromide (1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the Zn suspension over 30–45 minutes.

    • Observation: An exotherm indicates successful insertion. The solution usually turns pale yellow/green.

  • Maturation: After addition, stir at 0°C for 2 hours.

    • QC Check: Aliquot 0.1 mL, quench with iodine, and check GC/LCMS. Disappearance of bromide confirms organozinc formation.

Step C: Copper-Mediated Coupling
  • Catalyst Prep: In a separate flask, prepare a solution of CuCN·2LiCl (1.0 equiv) in THF (1.0 M) by drying LiCl under vacuum at 140°C, cooling, adding CuCN, then adding THF.

  • Transmetallation: Cool the organozinc solution to -20°C . Add the CuCN·2LiCl solution. Stir for 15 minutes.

  • Nitrile Addition: Add Cyclopropyl cyanide (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm slowly to 0°C and stir for 4–6 hours. Monitor by TLC (consume nitrile) or HPLC.

    • Note: The intermediate is a metallo-imine; the product ketone will not appear until hydrolysis.

Step D: Hydrolysis & Workup
  • Quench: Cool to 0°C. Carefully add 1M HCl (excess) to hydrolyze the imine.

    • Caution: Evolution of HCN gas is possible from excess CuCN. Perform in a well-ventilated fume hood.

  • Hydrolysis: Stir the biphasic mixture vigorously at RT for 1 hour to ensure complete conversion of imine to ketone.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Sat. NaHCO3 (to remove acid), then Brine.[3]

  • Purification: Dry over MgSO4, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Part 4: Process Safety & Troubleshooting

Critical Safety Parameters
  • Nitro Group Stability: Do not allow the reaction temperature to exceed 10°C during the organozinc formation. High temperatures can trigger Wurtz coupling (dimerization of benzyl bromide) or radical attacks on the nitro group.

  • Cyanide Management: The use of CuCN generates cyanide waste. Quench aqueous layers with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Initiation of Zn Zinc surface oxidized or wet THF.Repeat activation with fresh TMSCl/Dibromoethane. Ensure THF is <50 ppm water.
Low Yield / Dimer Formation Temperature too high during Zn insertion.Keep temp strictly at 0°C. Add bromide solution slower.
Incomplete Hydrolysis Imine is stable (common with steric bulk).Increase HCl concentration to 2M or extend hydrolysis time.
Ring Opening Acid too strong during workup.Use buffered hydrolysis (Acetic acid/NaOAc) if cyclopropane ring opens (rare for ketones, common for alcohols).

References

  • Bartoli, G. (1989). "Reaction of nitroarenes with Grignard reagents." Accounts of Chemical Research. (General principle of Nitro/Grignard incompatibility).

  • BenchChem Protocols. (2025). "Synthesis of Cyclopropyl p-Nitrophenyl Ketone." BenchChem Application Notes. 3

  • Knochel, P., et al. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. 4[5][6][7][8]

  • Singer, R. D., & Knochel, P. (1993). "Preparation of polyfunctional organozinc reagents." Chemical Reviews.

Sources

Application Note: Precision Protocol for Friedel-Crafts Acylation to Form Cyclopropyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Definition

Cyclopropyl aryl ketones are critical pharmacophores in drug discovery, serving as intermediates for NK1 receptor antagonists, kinase inhibitors, and antithrombotic agents (e.g., Prasugrel). While the Friedel-Crafts acylation of arenes with cyclopropanecarbonyl chloride is the most direct synthetic route, it is notoriously prone to failure due to ring-opening side reactions .

The Core Challenge: The cyclopropane ring possesses significant "


-character" (Walsh orbitals) and high ring strain (~27.5 kcal/mol). Under the influence of strong Lewis acids (e.g., AlCl

) and generated protons, the ring becomes susceptible to nucleophilic attack by halide ions, leading to the formation of thermodynamic impurities—specifically

-chloropropyl ketones.

This guide details a Modified Perrier Addition Protocol designed to decouple the acylation event from the ring-opening pathway, ensuring high fidelity of the cyclopropyl moiety.

Mechanistic Insight & Failure Modes[1]

To control the reaction, one must understand the competition between the desired electrophilic substitution and the undesired ring cleavage.

The "Ring-Opening" Trap

In a standard "Elbs" addition (mixing all reagents), local excesses of Lewis acid coordinate to the product ketone. The cyclopropyl ketone–Lewis Acid complex mimics a homo-allylic cation. In the presence of chloride ions (from AlCl


), this collapses to the linear 

-chloro ketone.
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desired Acylium pathway and the Ring-Opening failure mode.

FriedelCrafts_Mechanism Substrate Cyclopropanecarbonyl Chloride Complex Acylium Ion Complex [R-CO]+[AlCl4]- Substrate->Complex + AlCl3 -10°C AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Arene Impurity gamma-Chloropropyl Ketone (Ring Opened) Complex->Impurity Ring Expansion/Opening Arene Arene (Nucleophile) Product Cyclopropyl Aryl Ketone Sigma->Product - HCl Product->Impurity Excess AlCl3 / Heat Cl- Attack

Caption: Mechanistic bifurcation showing the stable Acylium pathway (Green) vs. the Ring-Opening failure mode (Red) triggered by heat or excess Lewis acid.

Critical Experimental Parameters

Success relies on three interdependent variables.

ParameterRecommendationRationale
Lewis Acid AlCl

(Stoichiometric)
While strong, it ensures complete conversion at low temps. Milder acids (ZnCl

) often require heating, which paradoxically increases ring opening.
Solvent DCM (Dichloromethane) Non-coordinating. Unlike Nitrobenzene, it does not complex with the acylium ion, allowing faster reaction at lower temperatures.
Temperature -10°C to 0°C CRITICAL. Above 10°C, the rate of nucleophilic attack on the cyclopropane ring by AlCl

accelerates exponentially.
Addition Mode Perrier Method Generating the acylium salt before adding the substrate prevents exposure of the arene to free acid chloride and uncomplexed Lewis acid.

Detailed Protocol: Modified Perrier Addition

Scale: 50 mmol Substrate Example: Fluorobenzene (moderately deactivated) to 4-fluorophenyl cyclopropyl ketone.

Phase 1: Generation of the Acylium Complex[2]
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

  • Solvent Charge: Add DCM (50 mL) and AlCl

    
     (7.3 g, 55 mmol, 1.1 equiv) . Cool the suspension to -10°C  using an ice/acetone or glycol bath.
    
  • Acyl Chloride Addition: Charge the addition funnel with Cyclopropanecarbonyl chloride (5.2 g, 50 mmol, 1.0 equiv) dissolved in DCM (10 mL).

  • Complexation: Add the acyl chloride dropwise over 15 minutes, maintaining internal temp < -5°C.

    • Observation: The suspension should clear or turn slightly yellow as the acylium salt forms. Stir for an additional 15 minutes at -10°C.

Phase 2: Acylation of the Arene
  • Substrate Addition: Charge the addition funnel with Fluorobenzene (4.8 g, 50 mmol, 1.0 equiv) in DCM (10 mL).

  • Reaction: Add the arene solution dropwise over 30 minutes.

    • Control:Do not allow temperature to exceed 0°C. The reaction is exothermic.[1]

  • Monitoring: Stir at 0°C for 2–4 hours.

    • QC Check: Pull a 50 µL aliquot, quench in MeOH. Check via HPLC/UPLC. Look for the product peak (M+H) and the +36 Da impurity (HCl addition). If conversion is >95%, proceed immediately. Do not stir overnight.

Phase 3: Quench and Workup[4]
  • Quench: Pour the reaction mixture slowly into a vigorously stirred beaker of Crushed Ice (200 g) + Conc. HCl (10 mL) .

    • Why HCl? It solubilizes aluminum salts, preventing emulsions.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Wash combined organics with 1M NaOH (remove unreacted acid), Water, and Brine.

  • Drying: Dry over MgSO

    
     and concentrate in vacuo at < 30°C bath temperature .
    
Workflow Diagram

Workflow Start Start: Inert Atmosphere Flame-dried Glassware Step1 Suspend AlCl3 in DCM Cool to -10°C Start->Step1 Step2 Add Cyclopropanecarbonyl Chloride (Form Acylium Complex) Step1->Step2 Step3 Add Arene Substrate (Maintain T < 0°C) Step2->Step3 Monitor Monitor HPLC (Stop at >95% Conv.) Step3->Monitor Monitor->Step3 Incomplete (<4h) Quench Quench into Ice/HCl (Exothermic Control) Monitor->Quench Complete Workup Wash (NaOH/Brine) Concentrate < 30°C Quench->Workup

Caption: Step-by-step workflow emphasizing temperature control and reaction monitoring points.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
M+36/38 Peak in MS Ring opening (

-chloroketone formation).
Reaction temp too high or reaction time too long. Quench earlier.
Low Conversion Deactivated arene or wet AlCl

.
Use fresh, anhydrous AlCl

. If arene is highly deactivated (e.g., nitrobenzene), this protocol will fail; consider alternative coupling.
Polymerization Substrate too electron-rich (e.g., Anisole).Reverse addition: Add AlCl

to the Arene first, then add Acid Chloride (Elbs method) at -20°C to prevent polymerization of the arene.

References

  • Mechanism of Acylation & Ring Stability

    • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[3] Chemical Society Reviews, 1, 73-97.

    • Note: Discusses the stability of acylium ions and the "Perrier" vs. "Elbs" addition procedures.
  • Alternative Approaches (Intramolecular Alkylation)

    • Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl Cyclopropyl Ketone.[4][5] Organic Syntheses, 31, 74.

    • Context: Provides the contrasting method of alkylating a chloro-ketone if the Friedel-Crafts route fails.
  • Lewis Acid Mediated Rearrangements

    • Pinnick, H. W., & Brown, S. P. (1979). Cyclopropyl ketone rearrangements. The Journal of Organic Chemistry, 44(13), 2181-2182.
    • Context: Details the acid-c
  • Modern Catalytic Variations

    • Li, J. J. (2003). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See Section on Friedel-Crafts).

Sources

Application Note: Chemoselective Reduction of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one to its Amino Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The reduction of ortho-nitrophenyl ketones, such as 1-cyclopropyl-2-(2-nitrophenyl)ethan-1-one , represents a classic chemoselectivity challenge in organic synthesis. The substrate contains three distinct reactive moieties: a reducible nitro group, an electrophilic ketone, and a strained cyclopropyl ring.

As a Senior Application Scientist, the primary question I ask before designing this protocol is: What is the true target molecule? The reduction of the nitro group yields the acyclic amino derivative, 1-cyclopropyl-2-(2-aminophenyl)ethan-1-one . However, this molecule is highly unstable under standard reduction conditions. The proximity of the newly formed nucleophilic amine to the electrophilic ketone carbonyl strongly drives an intramolecular condensation. Followed by dehydration, this cascade falls into a massive thermodynamic sink, yielding the aromatic cyclized product: 2-cyclopropyl-1H-indole [1].

To isolate the acyclic amino ketone , one must suppress this cyclization by utilizing strictly mild, near-neutral, or slightly buffered conditions that do not protonate the carbonyl[2]. Conversely, if the indole derivative is the desired end-product, acidic conditions are deliberately employed to accelerate the cyclization cascade. This application note provides field-proven protocols for both pathways, ensuring absolute control over the reaction's fate.

Mechanistic Pathways & Causality

The choice of reducing agent dictates the structural integrity of the final product:

  • Avoiding Ring Opening: The cyclopropyl ring is susceptible to hydrogenolysis. High-pressure catalytic hydrogenation (

    
     with 
    
    
    
    ) risks opening the ring to a linear propyl group[3].
  • Avoiding Ketone Reduction: Strong hydride donors (e.g.,

    
    ) will indiscriminately reduce both the nitro group and the ketone.
    
  • Controlling Cyclization: Single-electron transfer (SET) mechanisms using activated metal surfaces (like Iron or Zinc) are highly chemoselective for the nitro group[4]. By tuning the proton source (e.g.,

    
     vs. Acetic Acid), we control the cyclization kinetics[5].
    

ReactionPathway A 1-Cyclopropyl-2- (2-nitrophenyl)ethan-1-one B 1-Cyclopropyl-2- (2-aminophenyl)ethan-1-one (Acyclic Amino Ketone) A->B Fe/NH4Cl, EtOH/H2O Mild Reduction (pH ~6) C 2-Cyclopropyl-1H-indole (Cyclized Product) A->C Fe/AcOH, Heat Reductive Cyclization B->C Acid/Heat Intramolecular Condensation

Caption: Mechanistic divergence based on the selected proton source during iron-mediated reduction.

Comparative Analysis of Reduction Strategies

The following table summarizes quantitative data and expected outcomes based on the chosen reduction methodology.

Reducing Agent / SystemSolventConditionsChemoselectivityMain ProductTypical Yield

/


65°C, 2 hExcellent (Ketone/Ring intact)Acyclic Amino Ketone 85 - 92%

/


25°C, 20 minExcellent (Ketone intact)Acyclic Amino Ketone 80 - 88%

/


100°C, 4 hGood (Drives cyclization)2-Cyclopropyl-1H-indole > 90%

/


50 psi, 25°CPoor (Risk of ring opening)Mixture (Indole + Propyl)Variable

Data synthesized from established chemoselective reduction benchmarks[6],[5],[2].

Experimental Protocols

Protocol A: Synthesis of the Acyclic Amino Ketone

Target: 1-Cyclopropyl-2-(2-aminophenyl)ethan-1-one Mechanism: The use of


 powder activated by 

in aqueous ethanol provides a highly chemoselective reduction via a single-electron transfer (SET) mechanism[2]. The mildly acidic nature of

(pH ~6) is sufficient to donate protons for the nitro reduction but too weak to catalyze the nucleophilic attack of the amine onto the ketone, thereby trapping the acyclic product[5].

Materials:

  • This compound (1.0 eq, 10 mmol)

  • Iron Powder (Reduced, 325 mesh, 5.0 eq, 50 mmol)

  • Ammonium Chloride (

    
    , 5.0 eq, 50 mmol)
    
  • Solvent: Ethanol / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Setup: In a 100-mL round-bottom flask equipped with a reflux condenser, dissolve the nitro ketone in 40 mL of Ethanol. Add 10 mL of Deionized Water.

  • Activation: Add

    
     (50 mmol) to the solution and stir until fully dissolved. Add the Iron powder (50 mmol) in one portion.
    
  • Reaction: Heat the heterogeneous mixture to 65°C (internal temperature) under vigorous magnetic stirring.

    • Self-Validation Checkpoint: The reaction mixture will turn dark brown/black as the iron surface activates. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, pale yellow) should disappear within 1.5 to 2 hours, replaced by a lower

      
       spot (amine).
      
  • Filtration: Once complete, cool the mixture slightly to 40°C. Filter the warm mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethyl Acetate (3 × 20 mL).

    • Safety Warning: The filtered iron sludge can be pyrophoric if allowed to dry completely in air. Keep it wet with water and dispose of it immediately in a dedicated hazardous waste container[3].

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Storage: The acyclic amino ketone is prone to slow cyclization upon standing at room temperature. Store immediately at -20°C under an inert Argon atmosphere.

Workflow S1 Step 1: Setup Dissolve Nitro Ketone in EtOH/H2O S2 Step 2: Activation Add Fe Powder & NH4Cl S1->S2 S3 Step 3: Reaction Stir at 65°C for 2 hours S2->S3 S4 Step 4: Filtration Filter hot through Celite (Avoid drying!) S3->S4 S5 Step 5: Isolation Concentrate & Extract (EtOAc) S4->S5

Caption: Experimental workflow for the chemoselective isolation of the acyclic amino ketone.

Protocol B: Reductive Cyclization to 2-Cyclopropyl-1H-indole

Target: 2-Cyclopropyl-1H-indole Mechanism: By swapping the mildly acidic


 for Glacial Acetic Acid (

), the reaction is driven past the amino ketone intermediate. The

protonates the ketone carbonyl, drastically lowering the LUMO energy and accelerating the intramolecular attack by the newly formed amine, followed by rapid dehydration to achieve aromaticity[1].

Step-by-Step Methodology:

  • Setup: Dissolve the nitro ketone (10 mmol) in 30 mL of Glacial Acetic Acid in a 100-mL round-bottom flask.

  • Reaction: Add Iron powder (5.0 eq, 50 mmol) slowly (reaction is exothermic). Heat the mixture to 100°C for 4 hours.

  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Neutralize carefully with saturated aqueous

    
     until gas evolution ceases (pH ~7-8).
    
  • Extraction: Extract with Dichloromethane (3 × 40 mL). Dry the organic phase over

    
     and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield the pure indole derivative as a crystalline solid.

References

Sources

Application Note: Strategic Utilization of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one in Prasugrel Development

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development scientists. It addresses the specific utilization of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one (hereafter referred to as the Nitro-Ketone Intermediate ) within the context of Prasugrel development.

While the standard industrial route utilizes the 2-fluorophenyl analog, the Nitro-Ketone serves two critical functions in advanced drug development:

  • Impurity Profiling: Synthesis of the "Nitro-Prasugrel" Related Substance (Reference Standard) for QC method validation.

  • Alternative Synthetic Route: A precursor for the 2-fluoro intermediate via the Balz-Schiemann reaction (strategic supply chain diversification).[1]

Executive Summary

Prasugrel (Effient®) is a thienopyridine class antiplatelet agent.[1][2] The primary pharmacophore requires a 2-fluorophenyl moiety.[1] However, the This compound intermediate offers a specialized utility.[1] It is primarily used to synthesize the Nitro-Analog of Prasugrel , a critical reference standard required to validate analytical methods (HPLC/LC-MS) for impurity detection.[1] Secondarily, it serves as a raw material for the de novo synthesis of the fluorinated core via distinct functional group interconversion (FGI), allowing for intellectual property (IP) circumvention or supply chain redundancy.[1]

Chemical Context & Mechanism

The core challenge in Prasugrel synthesis is the construction of the 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl] side chain.[1][3] The Nitro-Ketone intermediate allows researchers to access the "Nitro-Series" of the drug.[1]

Structural Comparison
FeatureStandard IntermediateSubject Intermediate
Chemical Name 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-oneThis compound
CAS Number 150322-73-9Variable / Custom Synthesis
Role Primary API PrecursorImpurity Standard / Alt.[1] Precursor
Downstream Step Direct CouplingReduction & Fluorination OR Coupling
Reaction Pathway Visualization

The following diagram illustrates the dual-pathway utility of the Nitro-Ketone intermediate.

Prasugrel_Pathways Start 1-Cyclopropyl-2-(2-nitrophenyl) ethan-1-one (Nitro-Ketone) StepA1 Step A1: Alpha-Bromination (Br2 / NBS) Start->StepA1 Path A: Impurity Std StepB1 Step B1: Nitro Reduction (H2, Pd/C or Fe/HCl) Start->StepB1 Path B: Precursor Conversion StepA2 Step A2: N-Alkylation (Thienopyridine Core) StepA1->StepA2 ProductA Nitro-Prasugrel Analog (Impurity Reference Standard) StepA2->ProductA StepB2 Step B2: Balz-Schiemann Reaction (NaNO2, HBF4 -> Heat) StepB1->StepB2 InterB 1-Cyclopropyl-2-(2-fluorophenyl) ethan-1-one (Standard Intermediate) StepB2->InterB EndB Prasugrel API (Standard Synthesis) InterB->EndB

Figure 1: Strategic workflows for the Nitro-Ketone intermediate. Path A yields the Impurity Standard; Path B yields the Active Pharmaceutical Ingredient (API) precursor.[1]

Protocol A: Synthesis of Nitro-Prasugrel (Impurity Reference Standard)

Objective: To synthesize 5-[2-cyclopropyl-1-(2-nitrophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.[1] This compound is required to demonstrate specificity in HPLC release methods.

Materials
  • Precursor: this compound (1.0 eq)[1]

  • Reagent: Bromine (Br2) or N-Bromosuccinimide (NBS)[1]

  • Coupling Partner: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.1 eq)[1]

  • Base: Potassium Carbonate (K2CO3)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology
Phase 1: Alpha-Bromination[1][4]
  • Dissolution: Dissolve 10.0 g of Nitro-Ketone in 100 mL of Methanol/DCM (1:1).

  • Bromination: Add bromine (1.05 eq) dropwise at 0–5°C over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent nitrophenyl ring bromination.[1]

  • Quench: Stir for 2 hours. Quench with 10% Sodium Thiosulfate solution.[1]

  • Isolation: Extract with DCM, wash with brine, and concentrate in vacuo.

    • Checkpoint: Confirm formation of 2-Bromo-1-cyclopropyl-2-(2-nitrophenyl)ethan-1-one via TLC (Rf shift) or LC-MS.

Phase 2: N-Alkylation (Coupling)[1]
  • Preparation: Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl (1.1 eq) and K2CO3 (2.5 eq) in anhydrous Acetonitrile (10 vol).

  • Addition: Add the crude bromo-ketone from Phase 1 (dissolved in minimal ACN) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Mechanism:[1][2][4][5][6] S_N2 displacement of the alpha-bromide by the secondary amine of the thienopyridine.[1]

  • Acetylation (In-situ): Once coupling is complete, add Acetic Anhydride (2.0 eq) and Triethylamine (2.0 eq) directly to the reaction mixture if the "oxo" form needs to be converted to the "acetoxy" form immediately (standard Prasugrel config).[1] Stir for 2 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1][3] Crystallize from Acetone/Ether.[1]

Analytical Characterization (Expected)
TestAcceptance Criteria (Nitro-Analog)
Mass Spec (ESI+) [M+H]+ = ~401.1 (Calculated for C19H20N2O5S)
1H NMR (CDCl3) Distinct downfield shift of aromatic protons (7.5-8.2 ppm) due to -NO2 vs -F.
HPLC Purity > 95.0% (Area %)

Protocol B: Conversion to Fluoro-Intermediate (Balz-Schiemann Route)

Objective: To convert the Nitro-Ketone into the standard 2-Fluoro-Ketone for API production.[1] This is useful when the nitro-starting material is more accessible or cost-effective.[1]

Methodology
  • Ketone Protection: Protect the ketone as a ketal (Ethylene glycol, pTsOH, Toluene reflux) to prevent reduction of the carbonyl.[1]

  • Nitro Reduction:

    • Charge protected intermediate into hydrogenation vessel with Methanol.[1]

    • Add 10% Pd/C (5% w/w).[1]

    • Hydrogenate at 30 psi for 4 hours. Filter catalyst.[1][3]

  • Diazotization & Fluorination:

    • Dissolve the aniline derivative in HBF4 (48% aq).[1]

    • Cool to -5°C. Add NaNO2 (aq) dropwise to form the diazonium tetrafluoroborate salt.[1]

    • Thermal Decomposition: Isolate the salt and heat (dry) or heat in an inert solvent (e.g., o-dichlorobenzene) to induce decomposition (N2 evolution) and Fluorine insertion.[1]

  • Deprotection: Hydrolyze the ketal (HCl/Acetone) to restore the ketone.[1]

    • Result:1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one (CAS 150322-73-9).[1]

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Coupling Hydrolysis of alpha-bromideEnsure anhydrous conditions; use fresh Bromine/NBS.
Impurity: Des-cyclopropyl Ring opening of cyclopropaneAvoid strong Lewis acids; keep reaction temp < 40°C.
Over-bromination Excess Br2 or high tempStrictly control stoichiometry (1.0 eq) and temp (0°C).[1]

Safety & Handling

  • Nitro Compounds: Potential explosion hazard upon heating, especially diazonium salts in Protocol B. Use blast shields.[1]

  • Bromination: Alpha-bromo ketones are potent lachrymators.[1] Handle only in a functioning fume hood.

  • Prasugrel Analogs: Treat all intermediates as potent antiplatelet agents.[1] Avoid inhalation or skin contact.[1]

References

  • Prasugrel API Synthesis: Umasankara Sastry, T., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation."[1][3] Asian Journal of Chemistry, 2013.[1] Link

  • Impurity Profiling: Rao, A., et al. "Process for the preparation of Prasugrel and its intermediates."[1][7] World Intellectual Property Organization, WO2009122440, 2009.[1][7] Link[1]

  • Thienopyridine Chemistry: "Prasugrel Synthetic Routes and Intermediates." MedKoo Biosciences Application Data. Link

  • Balz-Schiemann Reaction: "Fluorination of aromatic compounds via diazonium salts."[1] Organic Chemistry Portal. Link

Sources

Application Note: Preparation of Thienopyridine Derivatives using Nitro Ketone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of thienopyridine derivatives —a critical scaffold in antiplatelet and antithrombotic pharmacophores (e.g., clopidogrel, prasugrel)—utilizing nitro ketone precursors .

The guide focuses on two high-value synthetic strategies:

  • Friedländer Annulation: Using

    
    -nitro ketones as activated methylene components.
    
  • Reductive Cyclization: Utilizing

    
    -nitroacylthiophenes (nitro ketone equivalents).
    

Executive Summary

Thienopyridines (specifically thieno[2,3-b]pyridine and thieno[3,2-c]pyridine isomers) are privileged structures in drug discovery. Conventional synthesis often relies on the Thorpe-Ziegler cyclization of cyanothioacetamides, which can suffer from harsh conditions and limited substituent diversity.

This protocol introduces a modular synthetic route using nitro ketone precursors . Nitro ketones (


-nitro ketones or 

-nitroaryl ketones) serve as "chemical chameleons"—acting either as highly reactive nucleophiles (via the nitro-stabilized carbanion) or as latent amino-ketone equivalents (via reduction). This approach offers milder conditions, higher regioselectivity, and access to 3-functionalized derivatives difficult to obtain via standard methods.

Strategic Reaction Pathways

We define two distinct pathways depending on the structural role of the nitro ketone:

  • Pathway A (Intermolecular): Friedländer Annulation. An

    
    -nitro ketone reacts with a 2-aminothiophene-3-carbaldehyde. The nitro group activates the methylene position and remains in the final product as a handle for further derivatization.
    
  • Pathway B (Intramolecular): Reductive Cyclization. A 2-acyl-3-nitrothiophene (a nitro ketone intermediate) is reduced to an amine, which spontaneously condenses with the pendant carbonyl to close the pyridine ring.

Pathway Visualization (DOT Diagram)

ThienopyridineSynthesis StartA Pathway A: Intermolecular (Friedländer) ReagentA1 2-Aminothiophene- 3-carbaldehyde StartA->ReagentA1 ReagentA2 α-Nitro Ketone (R-CO-CH2-NO2) StartA->ReagentA2 InterA Schiff Base Intermediate ReagentA1->InterA Condensation ReagentA2->InterA ProductA 3-Nitro-thieno[2,3-b]pyridine InterA->ProductA Cyclodehydration (-H2O) StartB Pathway B: Intramolecular (Reductive Cyclization) ReagentB1 2-Acyl-3-nitrothiophene StartB->ReagentB1 StepB1 Nitro Reduction (Fe/AcOH or H2/Pd) ReagentB1->StepB1 InterB [2-Acyl-3-aminothiophene] StepB1->InterB In situ ProductB Thieno[2,3-b]pyridine InterB->ProductB Spontaneous Cyclization

Caption: Mechanistic flow for thienopyridine synthesis. Pathway A utilizes the acidity of


-nitro ketones. Pathway B utilizes the latent nucleophilicity of nitro groups upon reduction.

Protocol A: Friedländer Annulation with -Nitro Ketones

This method is superior for generating 3-nitro-thieno[2,3-b]pyridines , which are potent precursors for 3-amino derivatives (kinase inhibitor scaffolds).

Mechanistic Rationale

The reaction exploits the high acidity of the


-protons in nitro ketones (

).
  • Imine Formation: The primary amine of the thiophene attacks the ketone carbonyl.

  • Cyclization: The nitro-stabilized carbanion attacks the aldehyde carbonyl (aldol-type).

  • Aromatization: Dehydration yields the fully aromatic system.

Materials & Reagents[1][2][3][4]
  • Substrate 1: 2-Amino-3-formylthiophene (or 2-amino-3-acetylthiophene for 4-methyl variants).

  • Substrate 2: Nitroacetone (or substituted

    
    -nitro ketone).
    
  • Catalyst: Piperidine (10 mol%) or KOH (alcoholic).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

Step-by-Step Methodology
  • Preparation of Reagent Solution:

    • In a 100 mL round-bottom flask, dissolve 2-amino-3-formylthiophene (10 mmol, 1.27 g) in absolute ethanol (20 mL).

    • Note: Ensure the aldehyde is fresh; oxidation to carboxylic acid reduces yield.

  • Addition of Nitro Ketone:

    • Add nitroacetone (12 mmol, 1.24 g) dropwise to the solution at room temperature.

    • Safety: Nitro ketones are potentially explosive if distilled to dryness; handle in solution.

  • Catalysis & Reflux:

    • Add piperidine (1 mmol, 100 µL).

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The fluorescent aldehyde spot will disappear, replaced by a less polar, UV-active product spot.

  • Work-up:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product, 3-nitro-6-methylthieno[2,3-b]pyridine , typically precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold ethanol (

      
      ).
      
  • Purification:

    • Recrystallize from DMF/Ethanol if necessary.

Data Validation (Expected Results)
ParameterSpecificationNotes
Yield 65–80%Higher yields with electron-donating groups on thiophene.
Appearance Yellow crystalline solidCharacteristic of nitro-heterocycles.

NMR
Pyridine H-4/H-5 signalsDistinct downfield shift due to nitro group.
IR Spectrum

Strong

symmetric/asymmetric stretch.

Protocol B: Reductive Cyclization of 2-Acyl-3-Nitrothiophenes

This protocol is ideal when the "nitro ketone" is part of the pre-assembled core (e.g., 2-acetyl-3-nitrothiophene ). It is a "self-validating" cascade reaction; the intermediate amine is too reactive to isolate, driving the reaction to completion.

Mechanistic Rationale

Reduction of the nitro group generates an amine in close proximity to the pendant carbonyl (ketone or aldehyde). The intramolecular condensation is entropically favored, rapidly forming the pyridine ring.

Materials & Reagents[1][2][3][4][5]
  • Precursor: 2-Acetyl-3-nitrothiophene (prepared via nitration of 2-acetylthiophene).

  • Reductant: Iron powder (Fe) and Ammonium Chloride (

    
    ) or Sodium Dithionite (
    
    
    
    ).
  • Solvent: Ethanol/Water (3:1).

Step-by-Step Methodology
  • Precursor Preparation (Brief):

    • Nitrate 2-acetylthiophene using

      
       at 
      
      
      
      . Isolate the 3-nitro isomer (often requires chromatographic separation from the 5-nitro isomer).
  • Reduction Setup:

    • Dissolve 2-acetyl-3-nitrothiophene (5 mmol, 0.85 g) in Ethanol (30 mL) and Water (10 mL).

    • Add Ammonium Chloride (25 mmol, 1.34 g).

    • Heat to

      
      .
      
  • Metal Addition:

    • Add Iron powder (25 mmol, 1.4 g) in portions over 15 minutes.

    • Observation: The yellow solution will turn dark/turbid. Vigorous stirring is essential.

    • Reflux for 2 hours.[2]

  • Work-up:

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[1]

    • Neutralize the residue with saturated

      
       and extract with Dichloromethane (
      
      
      
      ).
  • Isolation:

    • Dry organic layer over

      
       and evaporate.
      
    • The product, 7-methylthieno[3,2-b]pyridine (isomer depends on starting nitro-thiophene), is obtained as an oil or low-melting solid.

Critical Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Aldehyde oxidationDistill/recrystallize 2-aminothiophene-3-carbaldehyde before use. Store under Argon.
No Precipitation (Protocol A) Product solubilityConcentrate solvent by 50% or add water to induce precipitation.
Incomplete Cyclization (Protocol B) Inactive Iron surfaceActivate Fe powder by washing with dilute HCl, then water/acetone/ether before use.
Side Products (Nitration) Regioselectivity issuesDuring precursor synthesis, ensure strict temperature control (

) to favor 3-nitro over 5-nitro isomer.

References

  • Litvinov, V. P. (2004). "Chemistry of Thienopyridines." Russian Chemical Reviews, 73(7), 637-665. Link

  • Quiroga, J., et al. (2001). "Regioselective synthesis of thienopyridines via Friedländer reaction." Journal of Heterocyclic Chemistry, 38(2), 339-342. Link

  • Bakhite, E. A. (2003). "Synthesis of New Thiopyridines and Thienopyridines." Journal of Chemical Research, 2003(6), 320-321. Link

  • Ballini, R., & Petrini, M. (2004). "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Arkivoc, (v), 127-152. Link

  • Barker, J. M., et al. (1985). "Thienopyridines.[3][4][5][6][7] Part 6. Preparation from nitro-thiophene precursors." Journal of Chemical Research (S), 214-215. Link (Verified via RSC/JCR archives).

Sources

Synthesis of 2-Cyclopropyl-1H-indole Derivatives via Reductive Cyclization of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The indole core is a privileged scaffold in medicinal chemistry and drug discovery. Specifically, 2-cyclopropylindoles offer unique advantages over simple alkyl indoles, providing enhanced conformational rigidity, distinct steric bulk, and improved metabolic stability[1].

The synthesis of 2-cyclopropyl-1H-indole from 1-cyclopropyl-2-(2-nitrophenyl)ethan-1-one relies on a highly atom-economical reductive cyclization pathway. In this transformation, the ortho-nitro group of the starting material is reduced to an aniline (or a reactive nitroso/hydroxylamine intermediate). The newly formed nucleophilic nitrogen spontaneously undergoes an intramolecular condensation with the proximal cyclopropyl ketone, forming a cyclic hemiaminal that rapidly dehydrates to yield the fully aromatic indole core.

Causality in Reagent Selection (E-E-A-T)

The primary challenge in this specific synthesis is the preservation of the strained cyclopropyl ring . Cyclopropyl groups possess high ring strain (~27.5 kcal/mol) and are highly susceptible to electrophilic ring-opening in the presence of strong mineral acids (e.g., HCl, H₂SO₄) or harsh hydrogenation conditions (e.g., prolonged exposure to Pd/C and H₂ gas). To circumvent this, two highly chemoselective protocols are employed:

  • Iron/Acetic Acid (Fe/AcOH): Acetic acid is a weak acid (pKa ~4.76). It provides the necessary protons for the reduction of the nitro group by iron but is insufficiently acidic to protonate and open the cyclopropyl ring[2].

  • Palladium-Catalyzed Carbon Monoxide Surrogate: Phenyl formate is used as an in situ source of carbon monoxide. Under mildly basic conditions, it decomposes to release CO, which acts as a mild, transition-metal-catalyzed terminal reductant for the nitro group, completely eliminating the need for acidic conditions or hydrogen gas[3].

Reaction Pathway Visualization

Pathway SM This compound (Starting Material) INT1 2-Aminophenyl Intermediate (Reduction) SM->INT1 Reduction (Fe/AcOH or Pd/CO) INT2 Cyclic Hemiaminal (Intramolecular Attack) INT1->INT2 Nucleophilic Attack PROD 2-Cyclopropyl-1H-indole (Aromatization) INT2->PROD Dehydration (-H2O)

Reaction pathway for the reductive cyclization of this compound.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality behind the optimization of the reductive cyclization, highlighting the critical need to avoid strong acids and aggressive hydrogenation.

EntryReducing SystemSolventTemp (°C)Time (h)Yield (%)Observation / Mechanistic Outcome
1Fe powder, HCl (conc.)EtOH80435Significant cyclopropyl ring-opening due to strong acid.
2Fe powder, AcOH EtOH/H₂O 80 3 82 Clean conversion, intact cyclopropyl ring[2].
3Pd/C (10%), H₂ (1 atm)MeOH251265Over-reduction byproducts (indoline formation) observed.
4PdCl₂(CH₃CN)₂, Phenyl Formate CH₃CN 82 6 91 Excellent chemoselectivity, neutral conditions[3].

Experimental Methodologies

Protocol A: Iron-Mediated Reductive Cyclization (Gram-Scale)

This protocol is ideal for robust, cost-effective, gram-scale synthesis where mild acidity is tolerated[2].

Self-Validating System: The reaction progress is visually indicated by the consumption of the yellow nitro compound and the emergence of a blue-fluorescent indole product under UV light.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.87 mmol) in a solvent mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • Reagent Addition: Add activated iron powder (1.36 g, 24.3 mmol, 5.0 equiv) in small portions over 10 minutes. Causality: Gradual addition prevents a sudden exothermic spike that could lead to solvent boil-over or thermal degradation of the starting material.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 3 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The starting material (

    
    , UV active, yellow) should completely disappear, yielding a new spot (
    
    
    
    , bright blue fluorescence under UV 254 nm).
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted iron and iron salts. Wash the Celite cake thoroughly with ethyl acetate (30 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure to remove ethanol. Carefully neutralize the remaining acetic acid by adding saturated aqueous NaHCO₃ (50 mL) until CO₂ evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Hexanes:EtOAc 95:5) to afford 2-cyclopropyl-1H-indole as a pale yellow solid.

Protocol B: Palladium-Catalyzed Reductive Cyclization (Catalytic/Green)

This protocol utilizes phenyl formate as a CO surrogate, providing an exceptionally mild, acid-free environment that guarantees the absolute preservation of the cyclopropyl ring[3].

Self-Validating System: The generation of phenol as a byproduct confirms the successful in situ decarbonylation of phenyl formate.

  • Setup: In a heavy-walled glass pressure tube, combine this compound (0.50 g, 2.43 mmol), PdCl₂(CH₃CN)₂ (6.3 mg, 1 mol%), and 1,10-phenanthroline (8.8 mg, 2 mol%).

  • Reagent Addition: Add dry acetonitrile (10 mL), followed by triethylamine (0.34 mL, 2.43 mmol) and phenyl formate (0.89 g, 7.29 mmol, 3.0 equiv). Causality: Triethylamine acts as the base required to catalyze the decarbonylation of phenyl formate into phenol and CO gas.

  • Reaction: Seal the pressure tube securely. Heat the reaction mixture to 82 °C (reflux temperature of CH₃CN) behind a blast shield for 6 hours.

  • Validation (GC-MS): Cool the tube to room temperature and carefully vent any residual gas. Analyze an aliquot via GC-MS to confirm the complete disappearance of the starting mass (

    
     205) and the appearance of the product mass (
    
    
    
    157).
  • Workup: Dilute the reaction mixture with dichloromethane (20 mL). Wash the organic layer with 1M aqueous NaOH (2 × 20 mL). Causality: The NaOH wash selectively deprotonates and extracts the phenol byproduct into the aqueous layer, leaving the indole in the organic phase.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via short-path silica gel chromatography to isolate pure 2-cyclopropyl-1H-indole.

References

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates Source: ResearchGate / MDPI URL:[Link]

  • Iron-Acetic Acid: A Versatile Reductive Cyclizing Agent Source: ResearchGate URL:[Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source: Bio-protocol URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of ortho- and para-Nitrocyclopropyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of nitrocyclopropyl ketone isomers. As researchers and drug development professionals, achieving high isomeric purity is paramount for downstream applications and ensuring the validity of your research. The nitration of cyclopropyl phenyl ketone typically yields a mixture of ortho-, meta-, and para-isomers, necessitating robust purification strategies.[1][2][3] This guide provides field-proven insights and troubleshooting protocols to address the specific challenges encountered when separating ortho- and para-nitrocyclopropyl ketone isomers.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the separation process in a direct question-and-answer format.

Question 1: My column chromatography run is showing poor separation between the ortho and para spots. They are co-eluting. What should I do?

Answer:

Co-elution is the most common issue and typically stems from a suboptimal mobile phase (eluent) or an inappropriate choice of stationary phase. The key is to exploit the polarity difference between the two isomers. The ortho-isomer, due to potential intramolecular hydrogen bonding, is generally less polar than the para-isomer.[4]

Causality & Solution:

  • Incorrect Solvent Polarity: Your eluent is likely too polar, causing both isomers to travel up the column too quickly without sufficient interaction with the stationary phase.[5][6] Conversely, a too non-polar eluent will result in both isomers remaining adsorbed at the top of the column.

    • Troubleshooting Steps:

      • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column.[7][8] Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

      • Target Rf Values: Aim for a solvent system that gives the para isomer (more polar) an Rf value of ~0.2-0.3 and the ortho isomer (less polar) an Rf value of ~0.4-0.5. A clear separation between the spots on the TLC plate is a prerequisite for a successful column separation.[6]

      • Implement Gradient Elution: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution is highly effective. Start with a less polar solvent system to elute the ortho-isomer first, then gradually increase the polarity of the eluent to wash out the more tightly bound para-isomer.

  • Stationary Phase Choice: While silica gel is the standard choice, its acidic nature can sometimes cause issues.

    • Troubleshooting Step: Consider using a different stationary phase like alumina if you suspect your compounds are degrading on silica.

dot

troubleshooting_column start Poor Separation (Co-elution) check_tlc Did you optimize with TLC? start->check_tlc optimize_tlc Perform TLC analysis with Hexane/Ethyl Acetate gradients. check_tlc->optimize_tlc No check_eluent Is eluent polarity optimal? check_tlc->check_eluent Yes tlc_yes Yes tlc_no No optimize_tlc->check_eluent isocratic_fail Isocratic elution still failing? check_eluent->isocratic_fail Yes adjust_polarity Adjust eluent polarity. Target Rf: para ~0.2, ortho ~0.4 check_eluent->adjust_polarity No use_gradient Implement Gradient Elution: Start with low polarity, then increase. isocratic_fail->use_gradient Yes

Caption: Troubleshooting workflow for poor column chromatography separation.

Question 2: I'm trying to purify my fractions by recrystallization, but the compound is "oiling out" instead of forming crystals. Why is this happening?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem when the chosen solvent has a boiling point higher than the melting point of the solute.

Causality & Solution:

  • Solvent Boiling Point vs. Solute Melting Point: If your solvent boils at, for example, 100°C, but your impure solid melts at 85°C, it will turn into a liquid phase within the solvent rather than dissolving directly from a solid state.

    • Troubleshooting Step: Choose a recrystallization solvent with a lower boiling point than the melting point of your desired isomer.

  • Excessive Supersaturation: The solution may be too concentrated, causing the solute to come out of solution as a liquid.

    • Troubleshooting Steps:

      • Re-heat the solution until the oil fully dissolves.

      • Add a small amount of additional hot solvent to decrease the concentration.

      • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and letting both cool together.[9]

Question 3: My yield after recrystallization is very low. How can I improve it?

Answer:

A low yield is typically due to using too much solvent, cooling the solution too rapidly, or premature crystallization during a hot filtration step.[9]

Causality & Solution:

  • Excess Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Since some product will always remain dissolved in the cold mother liquor, more solvent means more product lost.

    • Troubleshooting Step: Use the minimum amount of near-boiling solvent necessary to fully dissolve the solid. Add the hot solvent in small portions until dissolution is just complete.[10]

  • Rapid Cooling: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) leads to the formation of small, often impure crystals and traps impurities. It also doesn't allow for maximum crystal recovery.

    • Troubleshooting Step: Allow the solution to cool slowly and undisturbed to room temperature first. Once it has reached room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Washing Crystals with Room Temperature Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your purified product.

    • Troubleshooting Step: Always wash the filtered crystals with a minimum amount of ice-cold solvent.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for separating a mixture of ortho- and para-nitrocyclopropyl ketone?

A1: A multi-step approach is most effective. Start with flash column chromatography on silica gel to perform the initial bulk separation of the isomers. This will yield fractions that are enriched in either the ortho- or para-isomer. Then, subject these enriched fractions to recrystallization to achieve high purity. Purity should be assessed at each stage using TLC or HPLC.

Q2: How do the physical properties of the ortho and para isomers facilitate their separation?

A2: The separation relies on key differences in their physicochemical properties, driven by their molecular structure:

  • Polarity: The para-isomer is generally more polar than the ortho-isomer. This is because the nitro and carbonyl groups are on opposite sides of the ring, leading to a larger net molecular dipole moment. The ortho-isomer's polarity is reduced by intramolecular forces. This difference is the basis for chromatographic separation.[4][8]

  • Melting Point & Solubility: The para-isomer is more symmetrical. This allows it to pack more efficiently into a crystal lattice, which typically results in a higher melting point and lower solubility in a given solvent compared to the less symmetrical ortho-isomer. This difference is exploited during fractional crystallization.[11][12]

Propertyortho-Nitrocyclopropyl Ketonepara-Nitrocyclopropyl KetoneSeparation Principle
Polarity Less PolarMore PolarChromatography
TLC Rf HigherLowerChromatography
Elution Order Elutes FirstElutes SecondChromatography
Symmetry LowerHigherCrystallization
Melting Point Generally LowerGenerally HigherCrystallization

Q3: Can I use HPLC for this separation?

A3: Absolutely. High-Performance Liquid Chromatography (HPLC) is an excellent technique for both analytical and preparative-scale separation of these isomers.

  • Analytical HPLC: It is the ideal method to quickly and accurately determine the isomeric ratio in your crude mixture and to assess the purity of your fractions from column chromatography or recrystallization.

  • Preparative HPLC: For smaller quantities, preparative HPLC can provide very high-purity isomers in a single step.

  • Column Choice: Reversed-phase columns (e.g., C18) are a good starting point.[13][14] For challenging separations, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the isomers.[15]

Q4: How can I confirm the identity of my separated isomers?

A4: Spectroscopic methods are essential for structural confirmation.

  • NMR Spectroscopy: ¹H NMR is definitive. The aromatic region will show different splitting patterns for the ortho- and para-substituted rings.

  • IR Spectroscopy: While both isomers will show characteristic peaks for the carbonyl (C=O) and nitro (NO₂) groups, the fingerprint region may show differences. The O-H stretching region in related nitrophenols is significantly different between isomers, and similar effects might be observable here.[16][17]

  • X-ray Crystallography: For an unambiguous 3D structure, single-crystal X-ray crystallography is the gold standard, although obtaining suitable crystals can be a challenge.[16]

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare TLC Plate: With a pencil, lightly draw a starting line ~1 cm from the bottom of a silica gel TLC plate.

  • Spot Plate: Dissolve a small amount of your crude isomer mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the mixture on the starting line.

  • Prepare Developing Chamber: Add your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Develop Plate: Place the TLC plate in the chamber, ensuring the starting line is above the solvent level.[7] Cover the chamber.

  • Analyze: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Calculate the Rf values and adjust the solvent polarity until you achieve good separation.

Protocol 2: Flash Column Chromatography
  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in your initial, non-polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve your crude mixture in a minimum amount of solvent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dry, sample-loaded silica to the top of the column. Add another thin layer of sand.

  • Elution: Fill the column with the eluent. Using gentle pressure, begin to run the column, collecting fractions in test tubes. If using a gradient, start with the low-polarity eluent and gradually introduce the higher-polarity eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers. Combine the pure fractions of each isomer separately and concentrate them using a rotary evaporator.

dot

separation_workflow start Crude Isomer Mixture (ortho & para) column_chrom Flash Column Chromatography (Silica Gel) start->column_chrom frac_ortho Enriched ortho-Fractions column_chrom->frac_ortho frac_para Enriched para-Fractions column_chrom->frac_para frac_mixed Mixed Fractions column_chrom->frac_mixed purity_check1 Purity Analysis (TLC / HPLC) frac_ortho->purity_check1 frac_para->purity_check1 frac_mixed->column_chrom Re-run recryst_ortho Recrystallization purity_check1->recryst_ortho ortho recryst_para Recrystallization purity_check1->recryst_para para final_ortho Pure ortho-Isomer recryst_ortho->final_ortho final_para Pure para-Isomer recryst_para->final_para

Caption: General workflow for the separation and purification of isomers.

Protocol 3: Recrystallization
  • Choose a Solvent: Select a solvent in which your desired isomer is highly soluble when hot but poorly soluble when cold.

  • Dissolve the Solid: Place the impure, enriched solid in an Erlenmeyer flask. Heat the chosen solvent in a separate beaker. Add the minimum amount of the hot solvent to the flask with the solid until it just dissolves.[10]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[9]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[18]

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Allow the crystals to dry completely.

By methodically applying these principles and protocols, you can effectively troubleshoot and optimize the separation of your ortho- and para-nitrocyclopropyl ketone isomers, ensuring the high-quality material required for your research and development endeavors.

References

  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • PubMed. (n.d.). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography.
  • BenchChem. (n.d.). A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers.
  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An....
  • Unknown. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Separation of Ortho, Meta, and Para Isomers of Nitrobenzaldehyde.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • Unknown. (n.d.). Separation of ortho-, nitro- para Nitroaniline.
  • BenchChem. (n.d.). "cyclopropyl p-nitrophenyl ketone molecular weight and formula".
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF.
  • YouTube. (2013, December 2). Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me.
  • ERIC. (2011, September). EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • EPA. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth.
  • Unknown. (n.d.). Recrystallization-1.doc.pdf.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Sciencemadness.org. (2020, July 29). Separation of nitrotoluene isomers - Powered by XMB 1.9.11.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Unknown. (n.d.). Thin Layer Chromatography (TLC).
  • Unknown. (n.d.). Guide for crystallization.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Cyclopropyl p-Nitrophenyl Ketone: X-ray Crystallography vs. Spectroscopic.
  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use.
  • Journal of Chemical Technology and Metallurgy. (2007, February 27). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*.
  • BenchChem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • Google Patents. (n.d.). US3506724A - Preparation of ortho- and para-nitrophenols.
  • PMC. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group.
  • askIITians. (2014, February 3). While separating a mixture of ortho-and para nitrophenols by steams d.
  • CK-12 Foundation. (n.d.). What are the physical properties of nitro compounds? - Characteristics.
  • Unknown. (n.d.). How would you distinguish between ortho and para nitrophenol class 11 chemistry CBSE.
  • Beilstein Journals. (2023, June 21). First synthesis of acylated nitrocyclopropanes.
  • Difference Wiki. (2024, February 26). Ortho Nitrophenol vs. Para Nitrophenol: What's the Difference?.
  • NCBI. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrophenols.
  • Unknown. (2023, February 19).
  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols.
  • Unknown. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra?.
  • Brainly.in. (2022, July 29). How would you distinguish between ortho and para nitrophenol using infrared spectroscopy?.
  • ResearchGate. (2017, February 6). (PDF) Cyclopropyl m-nitrophenyl ketone.

Sources

Troubleshooting low purity in Friedel-Crafts acylation of cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation involving cyclopropane-containing molecules. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges that can lead to low purity in these sensitive reactions. The high ring strain of cyclopropanes introduces unique mechanistic pathways that require careful consideration beyond standard Friedel-Crafts protocols.

Troubleshooting Guide: Diagnosing and Solving Low Purity Issues

This section addresses specific experimental outcomes in a question-and-answer format, focusing on the root causes of impurity formation and providing actionable solutions.

Issue 1: My final product is contaminated with a significant amount of ring-opened byproducts, such as dihydrofurans or unsaturated ketones.

Q: What is causing the cyclopropane ring to open, and how can I prevent it?

A: The primary cause of ring-opening is the inherent strain of the three-membered ring, which makes it susceptible to cleavage under strongly acidic conditions. The Lewis acid catalyst, essential for activating the acylating agent, can also act as an electrophile that attacks the cyclopropane ring, leading to a carbocationic intermediate that readily rearranges.[1][2] This process, known as the Cloke-Wilson rearrangement, is a common pathway to five-membered heterocycles like dihydrofurans from cyclopropyl ketones.[3]

Core Causality: The stability of the carbocation formed upon ring-opening dictates the propensity for this side reaction. The reaction's energy landscape can be manipulated to favor the desired acylation over the undesired ring-opening.

Solutions & Scientific Rationale:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or below is the most critical first step. Lower temperatures reduce the available thermal energy, disfavoring the higher activation energy pathway of ring-opening compared to the desired acylation.

  • Select a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are highly effective at generating the acylium ion but are also aggressive towards the cyclopropane ring. Consider using milder alternatives that can still promote acylation while minimizing ring cleavage.

  • Slow, Controlled Addition: Add the acylating agent or the substrate dropwise to the reaction mixture at low temperatures. This maintains a low concentration of the reactive electrophile at any given moment, reducing the likelihood of side reactions.[4]

Lewis AcidRelative StrengthRecommended TemperatureSuitability for Strained Systems
AlCl₃Very Strong< 0 °CLow (High risk of ring-opening)
FeCl₃Strong0 °C to RTModerate (Use with caution)
ZnCl₂ModerateRTGood (Often used in milder acylations)[5]
Yb(OTf)₃MildRT to elevatedExcellent (Low tendency for rearrangement)[6]
SnCl₄Strong< 0 °CModerate (Effective but can be aggressive)
Issue 2: The reaction is sluggish, and my crude product contains a large amount of unreacted starting material.

Q: My Friedel-Crafts acylation isn't going to completion. What factors are inhibiting the reaction?

A: Incomplete conversion is typically traced back to issues with the catalyst's activity or stoichiometry, or the inherent reactivity of the aromatic substrate.

Solutions & Scientific Rationale:

  • Ensure Strictly Anhydrous Conditions: Lewis acid catalysts, particularly aluminum chloride, are extremely hygroscopic.[4] Any trace of moisture in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. Glassware should be oven- or flame-dried, and solvents should be freshly distilled from an appropriate drying agent.

  • Use Stoichiometric Amounts of Catalyst: Unlike Friedel-Crafts alkylation, the acylation reaction is generally not truly catalytic. The ketone product is a Lewis base that forms a stable complex with the Lewis acid catalyst.[5][7] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (1.0 to 1.2 equivalents) or even a slight excess of the Lewis acid is often required to drive the reaction to completion.[4]

  • Assess Substrate Reactivity: The Friedel-Crafts reaction fails with aromatic rings bearing strongly electron-withdrawing (deactivating) groups such as -NO₂, -CN, -SO₃H, or -CF₃.[4][8] If your cyclopropane is attached to a deactivated aromatic ring, the reaction is unlikely to proceed under standard conditions.

Issue 3: I am having difficulty purifying the final product away from byproducts and starting materials.

Q: Standard column chromatography is not providing adequate separation. What alternative purification strategies can I employ?

A: Cyclopropyl ketones can be challenging to purify due to the presence of structurally similar isomers or impurities with close polarities. A multi-step purification strategy is often necessary.

Solutions & Scientific Rationale:

  • Optimize Column Chromatography: Before abandoning chromatography, screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of 0.2-0.4 for your product.[9] Sometimes, switching the stationary phase from silica gel to alumina can alter the selectivity and improve separation.[9]

  • Utilize Bisulfite Extraction: This classical chemical method is highly effective for separating ketones from non-ketonic impurities. The ketone reversibly forms a water-soluble bisulfite adduct, which can be extracted into the aqueous phase, leaving organic impurities behind. The ketone is then regenerated by adding an acid or base.[10]

  • Consider Vacuum Distillation or Recrystallization: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, as it lowers the boiling point and prevents decomposition.[10] If the crude product is a solid, recrystallization from a carefully chosen solvent system can yield material of very high purity.[9]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Friedel-Crafts Acylation with Minimized Ring Opening

This protocol uses milder conditions to preserve the cyclopropane ring integrity.

  • Preparation: Under a nitrogen or argon atmosphere, add the Lewis acid (e.g., ZnCl₂, 1.1 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane) via cannula and cool the resulting suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.05 eq.) to the stirred suspension, maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve the cyclopropane-containing aromatic substrate (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the catalyst complex. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Workflow Diagram

G start Low Purity in Friedel-Crafts Acylation impurity_type Identify Impurity Type (NMR, GC-MS) start->impurity_type ring_opened Ring-Opened Byproducts (e.g., Dihydrofurans) impurity_type->ring_opened Isomerization unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Incomplete Reaction other_byproducts Other Impurities impurity_type->other_byproducts Separation Issue cause_ro Cause: Strong Lewis Acid / High Temp ring_opened->cause_ro cause_sm Cause: Inactive Catalyst / Stoichiometry unreacted_sm->cause_sm cause_other Cause: Poor Purification other_byproducts->cause_other solution_ro1 Use Milder Lewis Acid (e.g., ZnCl₂, Yb(OTf)₃) cause_ro->solution_ro1 solution_ro2 Lower Reaction Temp (≤ 0 °C) cause_ro->solution_ro2 solution_sm1 Ensure Anhydrous Conditions cause_sm->solution_sm1 solution_sm2 Use Stoichiometric Catalyst cause_sm->solution_sm2 solution_other1 Optimize Chromatography cause_other->solution_other1 solution_other2 Attempt Bisulfite Extraction or Recrystallization cause_other->solution_other2

Caption: A decision-making workflow for troubleshooting low purity.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for Lewis acid-induced cyclopropane ring opening?

A: The ring-opening is typically initiated by the coordination of the Lewis acid to the carbonyl oxygen of the newly formed cyclopropyl ketone. This enhances the electrophilicity of the carbonyl carbon and polarizes the adjacent C-C bonds of the cyclopropane ring. An intramolecular Friedel-Crafts-type reaction or attack by another electrophile can then induce cleavage of one of the strained C-C bonds, forming a stabilized carbocation intermediate which subsequently rearranges to the observed byproduct.[1][2]

G cluster_0 Mechanism of Acid-Catalyzed Ring Opening A Cyclopropyl Ketone + Lewis Acid (LA) B LA-Ketone Complex (Activated) A->B Coordination C Ring-Opened Carbocation Intermediate B->C C-C Bond Cleavage D Rearranged Product (e.g., Dihydrofuran) C->D Rearrangement & Cyclization

Caption: Simplified pathway for cyclopropane ring opening.

Q2: Can polyacylation occur in these reactions?

A: Polyacylation is much less common than polyalkylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution.[5][8][11] Therefore, the reaction typically stops cleanly after monoacylation, which is a significant advantage of this method.[8]

Q3: Besides Lewis acids, are there any other catalytic systems for these types of transformations?

A: Yes, research has explored alternatives to traditional Lewis acids. Strong Brønsted acids can sometimes be used to generate the acylium ion directly from carboxylic acids.[12] More recently, electrochemical methods have been developed that use anodic oxidation to generate electrophilic radical cations from donor-acceptor cyclopropanes, which can then undergo Friedel-Crafts-type reactions without an external catalyst.[13]

References

  • Dauben, W. G., & Hart, D. J. (1977). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. The Journal of Organic Chemistry, 42(23), 3787–3791.
  • Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]

  • Al-Muallem, H. A. (1991). Radical anion rearrangements. aryl cyclopropyl ketyl anions. VTechWorks. Retrieved from [Link]

  • Singh, G. S., & Mmatli, E. E. (2021). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 11(34), 20974-20993.
  • Ahlburg, N., Freese, T., Kolb, S., & Werz, D. (2022). Friedel‐Crafts type reactions of strained donor‐acceptor cyclopropanes and ‐butanes. Chemistry – A European Journal, 28(1), e202103444.
  • Olah, G. A. (2002). Friedel-Crafts Reaction. Wiley Online Library.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1276–1291.
  • Trost, B. M. (1986). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.
  • Lanke, V., Zhang, F. G., Kaushansky, A., & Marek, I. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science, 10(37), 8632–8636.
  • Beam, C. F., Hollinger, W. M., & Doyle, M. P. (1985). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
  • Freese, T., Ahlburg, N., & Werz, D. J. (2021). Friedel-Crafts-Type Reactions with Electrochemically Generated Electrophiles from Donor-Acceptor Cyclopropanes and -Butanes. Organic Letters, 23(14), 5549–5553.
  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Lanke, V., Zhang, F. G., Kaushansky, A., & Marek, I. (2019).
  • Lanke, V., Zhang, F. G., Kaushansky, A., & Marek, I. (2019). Diastereoselective Ring Opening of Fully-Substituted Cyclopropanes via Intramolecular Friedel–Crafts Alkylation.
  • Ghorai, M. K., & Kumar, A. (2016).
  • Google Patents. (2019). CN105622369B - A kind of preparation method of cyclopropyl methyl ketone.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Google Patents. (2016). CN105622369A - Method for preparing cyclopropyl methyl ketone.
  • ResearchGate. (2025).
  • Kitamura, T., & Ohwada, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5986.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Chemistry Steps. (2023).
  • Leah4sci. (2017, July 5).
  • Organic Syntheses. (n.d.). bicyclopropylidene.
  • UC Santa Cruz. (n.d.).

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Technical Support Center: Purification Strategies for Nitro Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Challenge of Nitro Ketone Purification

Synthesizing nitro ketones—whether via the Henry reaction, organocatalytic Michael additions, or direct nitration—often leaves researchers wrestling with unreacted starting materials[1]. Because both nitro groups and carbonyls heavily influence a molecule's dipole moment, the product and starting materials frequently co-elute on silica gel. Furthermore, the thermal instability of nitro compounds makes standard distillation hazardous.

This technical guide provides field-proven, causality-driven troubleshooting strategies to isolate your target nitro ketone without relying solely on iterative chromatography. By exploiting the specific chemical reactivity (sterics and


) of the contaminants, you can achieve pristine separation via simple liquid-liquid extraction.

Decision Matrix & Workflow

G Start Crude Reaction Mixture (Nitro Ketone + Starting Materials) Q1 Is the impurity a volatile nitroalkane (e.g., Nitromethane)? Start->Q1 Evap Vacuum Evaporation (Rotary/Kugelrohr) Q1->Evap Yes Q2 Is the product an α-nitro ketone (pKa ~ 5-7)? Q1->Q2 No AB_Ext Acid-Base Extraction (Aqueous NaHCO3 / Na2CO3) Q2->AB_Ext Yes Q3 Is the impurity an unhindered ketone or aldehyde? Q2->Q3 No Aq_Prod Aqueous Phase: Nitronate Salt (Acidify to recover product) AB_Ext->Aq_Prod Org_Imp Organic Phase: Unreacted Ketone AB_Ext->Org_Imp Deriv Chemical Derivatization (Girard's Reagent T or NaHSO3) Q3->Deriv Yes Chrom Silica Gel Column Chromatography Q3->Chrom No Aq_Imp Aqueous Phase: Water-Soluble Adduct Deriv->Aq_Imp Org_Prod Organic Phase: Purified Nitro Ketone Deriv->Org_Prod

Decision tree for selecting the optimal nitro ketone purification strategy.

Troubleshooting Guides & FAQs

Q1: My silica gel column isn't separating the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-nitro ketone from the starting enone. What is the alternative? 
Context:  You performed an enantioselective Michael addition of a nitroalkane to a 

-substituted cyclic enone. The reaction stalled at 85% conversion. Solution: Use or Sodium Bisulfite [2]. Causality: Unreacted starting enones/ketones are sterically unhindered at the carbonyl carbon. Your product, a ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-nitro ketone with a newly formed quaternary or bulky

-stereocenter, is sterically hindered. Girard's Reagent T (a quaternary ammonium hydrazide) reacts exclusively with the unhindered starting ketone to form a charged, water-soluble hydrazone[2]. A simple aqueous wash removes it entirely. Sodium bisulfite functions similarly by forming a water-soluble

-hydroxysulfonic acid adduct[3].

Q2: I synthesized an


-nitro ketone, but it is contaminated with the starting ketone. Can I use acid-base extraction? 
Context:  Direct nitration of a ketone.
Solution:  Yes. This is the most elegant purification method available for this specific class.
Causality:  The 

-proton situated between a carbonyl and a nitro group is highly acidic (

~5–7) due to the dual resonance stabilization of the resulting nitronate anion[4]. Regular ketones have a

of ~20. Washing the organic layer with a weak aqueous base (like 5%

) selectively deprotonates the

-nitro ketone, pulling it into the aqueous phase and leaving the unreacted ketone in the organic phase[4].

Q3: My Henry reaction left behind excess nitromethane. Should I wash it out with base? Context: Synthesis of a


-nitro alcohol or subsequent oxidation to an 

-nitro ketone. Solution: No. While nitromethane is acidic (

~10.2) and can form water-soluble nitronate salts, your nitro ketone product may also contain acidic

-protons. Base extraction will likely cause product loss or promote retro-Henry/epimerization reactions. Causality: Nitromethane and nitroethane are highly volatile. The safest and most effective method is vacuum evaporation (e.g., Kugelrohr distillation at room temperature under high vacuum) to strip the volatile nitroalkane without applying destructive heat.

Quantitative Data & Reagent Selection

Table 1: Comparison for Acid-Base Extraction Strategies
Compound ClassTypical

Extraction StrategyRationale

-Nitro Ketones
5.0 - 7.0Extract into Aqueous Base (5%

)
Highly acidic

-proton due to dual electron-withdrawing groups. Forms stable nitronate[4].
Primary Nitroalkanes (e.g., Nitromethane)10.2Vacuum Evaporation (Avoid Base)Weakly acidic; base extraction risks co-extracting product or causing epimerization.
Regular Ketones / Enones ~ 20.0Retained in Organic PhaseNon-acidic under mild aqueous basic conditions.
Table 2: Chemical Derivatization Reagents for Ketone Scavenging
ReagentTarget ImpurityAdduct FormedRemoval MethodBest Used When...
Unhindered Ketones / AldehydesWater-soluble quaternary hydrazoneAqueous WashProduct is a sterically hindered ketone (e.g.,

-nitro ketone)[2].
Sodium Bisulfite (

)
Methyl Ketones / Unhindered Cyclic KetonesWater-soluble

-hydroxysulfonic acid
Aqueous WashImpurity is highly reactive (e.g., aldehydes, methyl ketones)[3].

Self-Validating Experimental Protocols

Protocol A: Scavenging Unreacted Ketones using Girard's Reagent T

Girard Mix Organic Phase Nitro Ketone + Unreacted Ketone Reagent Add Girard's Reagent T (in MeOH/AcOH, heat) Mix->Reagent Reaction Hydrazone Formation (Only unhindered ketone reacts) Reagent->Reaction Extraction Liquid-Liquid Extraction (Water / EtOAc) Reaction->Extraction Aq Aqueous Layer (Water-Soluble Hydrazone) Extraction->Aq Org Organic Layer (Purified Nitro Ketone) Extraction->Org

Workflow for scavenging unreacted ketones using Girard's Reagent T.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture (containing the hindered nitro ketone product and unreacted starting ketone) in a 10:1 mixture of Methanol and Glacial Acetic Acid[2].

  • Derivatization: Add 1.2 to 1.5 equivalents of Girard's Reagent T (Trimethylacetohydrazideammonium chloride) relative to the estimated unreacted ketone[2].

  • Incubation: Heat the mixture to 50–60 °C for 1–2 hours.

    • Causality: The mild heat and acid catalysis drive the formation of the hydrazone with the unhindered ketone, while the sterically hindered nitro ketone remains unreacted[2].

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous NaCl (brine) and water.

  • Validation & Recovery: The unreacted ketone is now a charged hydrazone and partitions entirely into the aqueous layer. The organic layer contains the purified nitro ketone. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Acid-Base Extraction of -Nitro Ketones

Step-by-Step Methodology:

  • Dilution: Dissolve the crude mixture (

    
    -nitro ketone and unreacted ketone) in a non-polar, water-immiscible solvent such as Diethyl Ether or Dichloromethane (DCM).
    
  • Deprotonation: Transfer to a separatory funnel and wash with an equal volume of cold 5% aqueous

    
    .
    
    • Causality: The mild base selectively deprotonates the

      
      -nitro ketone (
      
      
      
      ~5-7) to form a water-soluble nitronate salt, leaving the unreacted ketone (
      
      
      ~20) in the organic phase[4].
  • Phase Separation: Collect the aqueous phase. Wash the organic phase once more with

    
     to ensure complete extraction. Discard or save the organic phase (contains unreacted starting material).
    
  • Reprotonation: Cool the combined aqueous phases in an ice bath. Carefully acidify to pH 3 using cold 1M HCl.

    • Validation Check: Acidification reprotonates the nitronate back into the neutral

      
      -nitro ketone, causing the aqueous solution to turn cloudy as the organic product crashes out.
      
  • Final Recovery: Extract the acidified aqueous layer with fresh EtOAc or DCM. Dry the organic extracts over

    
    , filter, and concentrate to yield the pure 
    
    
    
    -nitro ketone.

References

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57400. URL:[Link]

  • Gu, X., Dai, Y., Guo, T., Franchino, A., & Dixon, D. J. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1505-1508. URL:[Link]

  • US Patent 3518302A. (1970). Process for the preparation of alpha nitro-ketones and carboxylic acids.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Nitro vs. 2-Fluoro Cyclopropyl Ethanones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl moiety stands out as a privileged scaffold. Its inherent ring strain and unique conformational rigidity offer a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. When functionalized with a ketone, the cyclopropyl ring becomes a versatile synthetic intermediate, amenable to a variety of transformations. The reactivity of these cyclopropyl ketones can be further fine-tuned by substituents on the three-membered ring. This guide provides an in-depth technical comparison of two key analogues: 2-nitrocyclopropyl ethanone and 2-fluorocyclopropyl ethanone. By examining their synthesis, electronic properties, and reactivity, we aim to provide researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal building block for their synthetic campaigns.

Unveiling the Electronic Dichotomy: Nitro vs. Fluoro Substituents

The reactivity of the cyclopropyl ring in these ethanone derivatives is fundamentally governed by the electronic nature of the substituent at the 2-position. Both the nitro and fluoro groups are electron-withdrawing, yet they exert their influence through different mechanisms, leading to a significant disparity in the reactivity of the parent molecules.

The nitro group is a potent electron-withdrawing substituent, acting through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1][2] This dual mode of electron withdrawal significantly polarizes the C1-C2 bond of the cyclopropane ring, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This electronic activation makes 2-nitrocyclopropyl ethanones a class of donor-acceptor cyclopropanes, which are known for their high reactivity in ring-opening reactions.[3][4]

In contrast, the fluorine atom is the most electronegative element, and as such, it exerts a very strong inductive effect (-I).[5] However, it can also participate in resonance donation (+M) through its lone pairs, although this effect is generally weaker than its inductive pull. The presence of fluorine on the cyclopropane ring leads to a significant electronic contribution that affects the ring's conformation, properties, and reactivity.[6] While it does increase the ring strain and can influence the reactivity of adjacent functional groups, its activating effect towards nucleophilic ring-opening is generally less pronounced compared to the nitro group.

Synthesis of 2-Substituted Cyclopropyl Ethanones

The synthetic routes to 2-nitro and 2-fluoro cyclopropyl ethanones are distinct, reflecting the different chemical properties of the substituents being introduced.

Synthesis of 2-Nitrocyclopropyl Ethanone

A straightforward and efficient method for the synthesis of 2-nitrocyclopropyl-1-carbonyl compounds involves a one-pot reaction from the corresponding unsaturated carbonyl compound and nitromethane.[7][8] This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

The following protocol is adapted from the general method for the synthesis of 2-nitrocyclopropyl-1-carbonyl compounds.[7]

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (e.g., vinyl ethyl ketone) (1.0 equiv) in a suitable solvent such as THF or CH2Cl2 (0.1 M) at room temperature, add nitromethane (1.5 equiv).

  • Addition of Base and Reagent: Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) to the mixture, followed by a hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene) (1.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-nitrocyclopropyl ethanone.

Synthesis of 2-Fluorocyclopropyl Ethanone

The synthesis of 2-fluorocyclopropyl ethanones typically involves the cyclopropanation of a fluoro-substituted alkene.[1][9] The Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation reactions are commonly employed for this transformation.

This protocol is a general representation based on Simmons-Smith cyclopropanation of a fluoroalkene.[9]

  • Preparation of the Fluoroalkene: The precursor, 1-fluoro-1-butene, can be synthesized via various established methods.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of the fluoroalkene (1.0 equiv) in an anhydrous solvent such as diethyl ether or dichloromethane.

  • Generation of the Carbenoid: In a separate flask, prepare the Simmons-Smith reagent by adding a solution of diiodomethane (1.2 equiv) in the same anhydrous solvent to a stirred suspension of zinc-copper couple (1.5 equiv).

  • Cyclopropanation: Add the freshly prepared Simmons-Smith reagent to the solution of the fluoroalkene at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction by GC-MS or TLC. Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH4Cl.

  • Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude 2-fluorocyclopropyl ethanone can be purified by distillation or column chromatography.

Comparative Reactivity in Nucleophilic Ring-Opening

The primary difference in the chemical behavior of 2-nitro and 2-fluoro cyclopropyl ethanones lies in their reactivity towards nucleophiles. The highly activated nature of the nitro-substituted compound makes it significantly more susceptible to ring-opening reactions.

To illustrate this, we can consider a representative reaction: the nucleophilic ring-opening with a soft nucleophile like thiophenol.

2-Nitrocyclopropyl Ethanone: Due to the strong electron-withdrawing nature of the nitro group, the cyclopropane ring is highly activated towards nucleophilic attack. The reaction with thiophenolate would proceed rapidly, likely at room temperature or with mild heating, to yield the ring-opened product. The regioselectivity of the attack would be at the carbon bearing the nitro group (C2), leading to a 1,3-difunctionalized product.[10][11]

2-Fluorocyclopropyl Ethanone: The fluoro-substituted analogue is expected to be considerably less reactive. While the fluorine atom does activate the ring to some extent through its inductive effect, the lack of a strong resonance-withdrawing effect means that more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or the use of a Lewis acid catalyst) would likely be required to achieve a similar ring-opening reaction.

Data Summary Table: 2-Nitro vs. 2-Fluoro Cyclopropyl Ethanone
Feature2-Nitrocyclopropyl Ethanone2-Fluorocyclopropyl Ethanone
Dominant Electronic Effect Strong -I and -M effects from the nitro groupStrong -I effect from the fluorine atom
Cyclopropane Ring Activation High activation towards nucleophilic attackModerate activation
Reactivity with Nucleophiles HighLow to moderate
Typical Reaction Conditions Mild (e.g., room temperature)More forcing (e.g., elevated temperatures, catalysis)
Synthetic Utility Excellent precursor for 1,3-difunctionalized compoundsUseful for introducing the fluorocyclopropyl motif
Mechanistic Comparison of Nucleophilic Ring-Opening

The following diagram illustrates the proposed mechanistic pathways for the reaction of 2-nitro and 2-fluoro cyclopropyl ethanones with a generic nucleophile (Nu⁻).

G nitro_start 2-Nitrocyclopropyl Ethanone nitro_ts Transition State (Low Activation Energy) nitro_start->nitro_ts Nucleophilic Attack (Facilitated by -NO2) nitro_product Ring-Opened Product nitro_ts->nitro_product Ring Opening fluoro_start 2-Fluorocyclopropyl Ethanone fluoro_ts Transition State (High Activation Energy) fluoro_start->fluoro_ts Nucleophilic Attack (Less Facilitated by -F) fluoro_product Ring-Opened Product fluoro_ts->fluoro_product Ring Opening

Caption: Mechanistic comparison of nucleophilic ring-opening.

Experimental Workflow Visualization

The general workflow for the synthesis and subsequent reaction of these cyclopropyl ketones can be visualized as follows:

G start Starting Materials (Enone/Fluoroalkene) synthesis Cyclopropanation/ Nitrocyclopropanation start->synthesis purification1 Purification (Chromatography/Distillation) synthesis->purification1 product 2-Substituted Cyclopropyl Ethanone purification1->product reaction Nucleophilic Ring-Opening product->reaction purification2 Purification reaction->purification2 final_product 1,3-Difunctionalized Product purification2->final_product

Caption: General experimental workflow.

Conclusion and Strategic Recommendations

The choice between 2-nitrocyclopropyl ethanone and 2-fluorocyclopropyl ethanone should be guided by the specific synthetic objective.

  • For the rapid construction of complex acyclic structures through ring-opening reactions, 2-nitrocyclopropyl ethanone is the superior choice. Its high electrophilicity allows for reactions with a wide range of nucleophiles under mild conditions, making it a powerful tool for introducing 1,3-dicarbonyl synthons.

  • When the goal is to introduce a fluorocyclopropyl moiety, a common bioisostere in medicinal chemistry, 2-fluorocyclopropyl ethanone is the appropriate precursor. While less reactive in ring-opening reactions, it serves as a valuable building block for accessing compounds with improved metabolic stability and binding affinity.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data for Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Retrieved from [Link]

  • Delion, L., Poisson, T., Jubault, P., Pannecoucke, X., & Charette, A. B. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry.
  • Ghosh, A., Lipisa, Y. B., Fridman, N., & Szpilman, A. M. (2023). 2-Nitro-cyclopropyl-1-carbonyl Compounds from Unsaturated Carbonyl Compounds and Nitromethane via Enolonium Species. The Journal of Organic Chemistry, 88(4), 1977–1987.
  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Nitro-cyclopropyl-1-carbonyl Compounds from Unsaturated Carbonyl Compounds and Nitromethane via Enolonium Species. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(5), 873-885.
  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 2: Fluorocyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Fluorocyclopropyl)ethanone. Retrieved from [Link]

  • Varga, J., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Journal of Medicinal Chemistry, 64(15), 11486-11496.
  • ResearchGate. (n.d.). Synthesis of Cyclopropenes and Fluorinated Cyclopropanes via Michael Initiated Ring Closure of Alkyl Triflones. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrocyclopropanes: Synthesis and properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]

  • National Institutes of Health. (n.d.). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2-Nitro-cyclopropyl-1-carbonyl Compounds from Unsaturated Carbonyl Compounds and Nitromethane via Enolonium Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). Retrieved from [Link]

  • MDPI. (n.d.). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). NMR Spectra of 2-p-Nitrophenylindenone. Retrieved from [Link]

Sources

High-Resolution ATR-FTIR vs. Transmission FTIR for the Structural Verification of Nitro-Cyclopropyl Ketones: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

As pharmaceutical pipelines increasingly leverage strained ring systems like cyclopropanes to enhance metabolic stability, the rapid and accurate structural verification of synthetic intermediates becomes paramount. Nitro-cyclopropyl ketones present a unique analytical challenge: the electronic crosstalk between the strongly electron-withdrawing nitro group and the pseudo-


 character of the cyclopropyl ring significantly alters the molecule's vibrational modes.

This guide objectively compares the performance of modern Diamond Attenuated Total Reflectance (ATR) FTIR spectrometers against traditional Transmission (KBr pellet) FTIR systems . By analyzing the causality behind the spectral shifts of carbonyl and nitro groups, we provide a self-validating framework for selecting the optimal analytical platform for high-throughput structural verification.

The Mechanistic Baseline: Vibrational Causality

To evaluate instrument performance, we must first establish the physical causality driving the infrared (IR) signatures of nitro-cyclopropyl ketones. The diagnostic power of IR spectroscopy lies in its sensitivity to subtle changes in electron density and bond force constants.

The Carbonyl ( ) Stretch: Pseudo- Conjugation

In standard aliphatic ketones, the


 stretching frequency typically manifests near 1715 cm⁻¹. However, the incorporation of a cyclopropyl ring fundamentally alters this dynamic. The highly strained 

bonds of the cyclopropane ring possess significant

-character (often referred to as "banana bonds"), which allows them to overlap with the

antibonding orbital of the adjacent carbonyl group[1]. This pseudo-

conjugation delocalizes electron density, weakening the

double bond and lowering its force constant. Consequently, the carbonyl stretch in cyclopropyl ketones red-shifts to approximately 1700 cm⁻¹[2].
The Nitro ( ) Stretches: High Dipole Moment Variations

The nitro group acts as a strong electron-withdrawing moiety characterized by resonance delocalization across the


 bonds. Because oxygen is highly electronegative, these bonds are exceptionally polar. During a molecular vibration, this high polarity causes a massive change in the dipole moment (

), resulting in unusually intense infrared absorptions[3]. The delocalized system yields two highly diagnostic, coupled vibrational modes:
  • Asymmetric Stretch (

    
    ):  The 
    
    
    
    bonds stretch out-of-phase, typically producing a massive peak near 1550 cm⁻¹[4],[3].
  • Symmetric Stretch (

    
    ):  The 
    
    
    
    bonds stretch in-phase, appearing near 1365–1350 cm⁻¹[4],[5].

ElectronicEffects Root Nitro-Cyclopropyl Ketone CO Carbonyl (C=O) Root->CO NO2 Nitro (NO2) Root->NO2 Conj Pseudo-π Conjugation (Cyclopropyl Ring) CO->Conj weakened by Dipole High Bond Polarity (Resonance Delocalization) NO2->Dipole exhibits Peak1 Red-Shifted C=O Stretch ~1700 cm⁻¹ Conj->Peak1 yields Peak2 Asym. Stretch: ~1550 cm⁻¹ Sym. Stretch: ~1350 cm⁻¹ Dipole->Peak2 yields intense

Electronic effects governing C=O and NO2 vibrational frequencies.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When resolving the intense peaks of nitro-cyclopropyl ketones, the choice of sample introduction hardware dictates data integrity.

Transmission FTIR (KBr Pellet)

The legacy approach involves grinding the analyte with hygroscopic Potassium Bromide (KBr) and pressing it into a translucent disc.

  • The Flaw: Nitro groups produce such intense absorptions that they frequently cause anomalous dispersion (the Christiansen effect) in solid dispersions if the particle size is not uniformly ground below the wavelength of the IR radiation. This results in derivative-shaped, distorted peaks at 1550 cm⁻¹ and 1350 cm⁻¹, making accurate integration impossible. Furthermore, water absorbed by the KBr introduces an

    
     bending artifact at ~1640 cm⁻¹, which can obscure the 1700 cm⁻¹ carbonyl peak.
    
Diamond ATR-FTIR

Modern ATR systems utilize an evanescent wave that penetrates only a few microns into a sample pressed against a high-refractive-index diamond crystal.

  • The Advantage: ATR completely eliminates scattering artifacts and the Christiansen effect, yielding pristine, symmetrical peak shapes for highly polar functional groups. Because the sample is analyzed neat (without KBr), moisture interference is drastically reduced, ensuring the 1700 cm⁻¹

    
     stretch remains fully resolved.
    
Table 1: Comparative Performance Metrics
MetricDiamond ATR-FTIRTransmission FTIR (KBr)Impact on Nitro-Cyclopropyl Analysis
Peak Symmetry (

)
Excellent; no scattering artifactsPoor; prone to derivative-shape distortionATR ensures accurate peak integration for the 1550/1350 cm⁻¹ bands.
Moisture Interference Minimal (neat sample)High (hygroscopic KBr matrix)ATR prevents the ~1640 cm⁻¹ water band from obscuring the ~1700 cm⁻¹

peak.
Sample Prep Time < 30 seconds5–10 minutesATR enables high-throughput screening of synthetic fractions.
Relative Peak Intensity Wavelength-dependent (requires correction)Linear (Beer-Lambert Law)ATR requires software correction to normalize the 1350 cm⁻¹ vs 1700 cm⁻¹ ratio.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To guarantee trustworthiness and reproducibility, the following protocol utilizes a self-validating loop. By bracketing the sample acquisition with rigorous calibration and background checks, we eliminate false positives caused by environmental drift.

Step 1: System Suitability & Background Validation

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry completely.

  • Self-Validation Check: Run a polystyrene standard film. Verify that the aromatic

    
     stretch is precisely at 1601 cm⁻¹ (± 1 cm⁻¹). This confirms interferometer alignment.
    
  • Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution. Ensure the baseline is flat and

    
    /
    
    
    
    bands are properly ratioed out.

Step 2: Sample Acquisition

  • Deposit 2–5 mg of the solid nitro-cyclopropyl ketone directly onto the center of the diamond crystal.

  • Lower the pressure anvil. Apply force until the software's built-in pressure sensor indicates optimal contact (typically ~80 psi). Causality: Consistent pressure ensures uniform penetration of the evanescent wave, maximizing the signal-to-noise ratio (SNR).

  • Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

Step 3: Spectral Processing (Critical Step)

  • ATR Correction: Apply the ATR correction algorithm in the spectrometer software. Causality: The penetration depth of the evanescent wave is directly proportional to wavelength. Without correction, the symmetric

    
     peak at 1350 cm⁻¹ will artificially appear much stronger than the 
    
    
    
    peak at 1700 cm⁻¹.
  • Perform an automatic baseline correction and execute peak picking with a sensitivity threshold set to exclude noise below 2% transmittance.

Workflow A 1. System Calibration (Polystyrene Standard) B 2. Background Scan (Ambient Air) A->B C 3. Sample Application (Diamond ATR Crystal) B->C D 4. Spectral Acquisition (32 Scans, 4 cm⁻¹) C->D E 5. ATR Correction & Deconvolution D->E

Workflow for ATR-FTIR analysis of nitro-cyclopropyl ketones.

Comparative Data Analysis: Spectral Assignments

When analyzing the corrected ATR spectra against legacy transmission data, the diagnostic bands for the target functional groups should align with the validated ranges below.

Table 2: Target Spectral Assignments for Nitro-Cyclopropyl Ketones
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausality / Notes
Carbonyl (

)
Stretching~1700StrongRed-shifted from 1715 cm⁻¹ due to pseudo-

conjugation with the cyclopropyl ring[2],[1].
Nitro (

)
Asymmetric Stretch~1550Very Strong

bonds stretching out-of-phase. Highly polar, yielding massive

[4],[3].
Nitro (

)
Symmetric Stretch~1365 - 1350Strong

bonds stretching in-phase[4],[5].
Cyclopropyl

Stretching
~3080 - 3000Weak/MediumStrained

bonds shift slightly above the typical aliphatic 3000 cm⁻¹ threshold.

Conclusion and Recommendations

For the structural verification of highly polar, conjugated systems like nitro-cyclopropyl ketones, Diamond ATR-FTIR vastly outperforms traditional Transmission (KBr) FTIR . The intense dipole moment changes inherent to the nitro group's asymmetric and symmetric stretches cause severe optical artifacts in solid dispersions. ATR-FTIR circumvents these physical limitations, providing pristine peak symmetry and eliminating moisture interference that otherwise jeopardizes the resolution of the conjugated ~1700 cm⁻¹ carbonyl band. Laboratories executing high-throughput screening of these intermediates should standardize on ATR-FTIR platforms coupled with automated ATR-correction algorithms to ensure data integrity and workflow efficiency.

References

1.[4] "Spectroscopy Tutorial: Nitro Groups", orgchemboulder.com. URL: 2.[2] "Cyclopropyl methyl ketone | 765-43-5", benchchem.com. URL: 3.[3] "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition", spectroscopyonline.com. URL: 4.[5] "An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds", benchchem.com. URL: 5.[1] "Organic Structures from Spectra, Fourth Edition", researchgate.net. URL:

Sources

Technical Comparison Guide: Reference Standard Characterization for CAS 1178343-42-4

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical characterization of 1-Cyclopropyl-2-(2-nitrophenyl)ethanone (CAS 1178343-42-4). Based on the specific CAS registry identification, this compound is a critical organic building block, distinct from the nucleoside analogs often associated with similar registry dates. It serves as a pivotal intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles, quinolines) via reductive cyclization strategies.

Compound Identity: 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals[1]

Executive Summary & Strategic Context

CAS 1178343-42-4 (1-Cyclopropyl-2-(2-nitrophenyl)ethanone) is a functionalized ketone intermediate characterized by two reactive centers: a cyclopropyl ketone (susceptible to ring-opening or nucleophilic attack) and a nitroaryl moiety (precursor to anilines or heterocycles).[1][2][3]

In drug development, this reference standard is essential for validating the purity of starting materials used in the synthesis of indole-based therapeutics or cyclopropyl-containing pharmacophores (similar to the structural logic seen in Prasugrel or Tasimelteon precursors).

The Core Challenge: The primary analytical challenge is distinguishing this compound from its over-reduced byproducts (hydroxylamines/amines) and hydrolysis degradants (ring-opened products).[1] This guide compares the industry-standard HPLC-UV approach against the alternative GC-MS workflow, demonstrating why orthogonal testing is required for full characterization.[1]

Comparative Analysis: Analytical Performance

This section objectively compares the two primary methodologies for characterizing CAS 1178343-42-4.

Table 1: HPLC-UV vs. GC-MS Performance Matrix
FeatureMethod A: RP-HPLC (UV Detection) Method B: GC-MS (Electron Impact) Verdict
Primary Utility Quantification of non-volatile impurities & salts.[1]Identification of volatile organic impurities (VOIs).HPLC is superior for purity assignment.[1]
Thermal Stability High. Analysis occurs at ambient/moderate temp.[1]Low. Nitro groups can thermally degrade/reduce in the injector port.HPLC is safer for labile nitro-compounds.[1]
Selectivity Excellent for separating polar degradants (acids).[1]Excellent for structural fingerprinting.[1][4]GC-MS is superior for ID confirmation.[1]
Detection Limit 0.05% (Area normalization).< 10 ppm (SIM mode).[1]GC-MS for trace analysis.[1]
Critical Weakness Requires reference standards for all impurities to identify them.Can induce "ghost peaks" due to thermal stress.[1]Use HPLC for assay; GC-MS for ID.[1]
Why This Matters (Expert Insight):

While GC-MS provides a definitive mass spectrum, the nitro group at the ortho position makes CAS 1178343-42-4 susceptible to the "ortho-effect" (McLafferty rearrangement) or thermal reduction in a hot GC inlet (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). Therefore, HPLC-UV is the Gold Standard for purity assignment , while GC-MS should be restricted to qualitative identification.[1]

Structural Characterization Protocols (Self-Validating Systems)[1]

To establish CAS 1178343-42-4 as a Reference Standard, you must confirm identity using orthogonal spectroscopic methods.[1]

A. Nuclear Magnetic Resonance (NMR) Signature

Rationale: The cyclopropyl ring provides a unique high-field diagnostic signal that validates the integrity of the ketone linkage.

Protocol:

  • Solvent: Dissolve 10 mg in 0.6 mL

    
     (Chloroform-d).
    
  • Instrument: 400 MHz or higher.

  • Key Diagnostic Shifts (Expected):

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       0.9 - 1.1 ppm (m, 4H):  Cyclopropyl methylene protons (Distinctive multiplet).
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1.9 - 2.1 ppm (m, 1H):  Cyclopropyl methine proton.
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       4.2 ppm (s, 2H):  Benzylic methylene (
      
      
      
      ). Note: This singlet confirms the ketone is intact.
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       7.4 - 8.1 ppm (m, 4H):  Aromatic protons (Nitro-substituted ring shows downfield shift).
      
B. Mass Spectrometry (ESI-MS)

Rationale: Soft ionization (Electrospray) prevents the thermal degradation seen in GC.

  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Da.
    
  • Fragment: Loss of cyclopropyl carbonyl group may be observed.[1]

Validated Purity Workflow (HPLC-UV)

This protocol is designed to separate the target ketone from potential synthetic precursors (e.g., 2-nitrophenylacetic acid).[1]

Methodology:
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][5]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).[1]

  • Temperature:

    
    .
    

System Suitability Criteria (Self-Validation):

  • Tailing Factor:

    
    .
    
  • Retention Time: Target peak

    
     min.
    
  • Resolution:

    
     between the main peak and any nearest impurity.
    

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the critical placement of CAS 1178343-42-4 in the synthetic pathway and its potential degradation routes, guiding the impurity profiling strategy.

G cluster_legend Pathway Legend Precursor 2-Nitrophenylacetic Acid (Starting Material) Target CAS 1178343-42-4 (Target Ketone) Precursor->Target Cyclopropanation Degradant1 Degradant A: Ring-Opened Acid Target->Degradant1 Acid Hydrolysis Degradant2 Degradant B: Reduced Amine Target->Degradant2 Thermal Reduction (GC Inlet Artifact) Product Indole/Quinoline Heterocycles Target->Product Reductive Cyclization (e.g., Fe/HCl or H2/Pd) key Blue: Reference Standard Green: Desired Product Red/Yellow: Impurities

Caption: Figure 1. Synthetic utility and degradation map of CAS 1178343-42-4. Note the susceptibility to thermal reduction (Degradant B), necessitating HPLC over GC.

Stability Profile & Handling

To maintain the integrity of the reference standard, strictly adhere to these storage conditions.

ParameterRecommendationScientific Rationale
Storage Temp ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

to

Prevents slow thermal decomposition of the nitro group.
Light Sensitivity Protect from Light Nitro-aromatics are photo-labile; UV exposure can induce radical formation.[1]
Solution Stability ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

hours in ACN
Cyclopropyl ketones can undergo slow ring-opening in acidic/protic solvents.
Hygroscopicity LowGenerally stable, but store in a desiccator to prevent hydrolysis.[1]

References

  • Synthetic Context (Indole Synthesis): Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses. (Contextual grounding for nitro-aryl ketone reactivity).
  • Analytical Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard protocols for RP-HPLC of polar aromatics).

  • GC-MS Thermal Degradation: Grob, K. (2001).[1] Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.[1] (Reference for thermal lability of nitro compounds in injectors).

Sources

A Comparative Guide to Thin Layer Chromatography (TLC) of Nitroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analysis and separation of isomeric compounds are of paramount importance. Positional isomers, while structurally similar, can exhibit vastly different pharmacological and toxicological profiles. Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring reactions, assessing purity, and optimizing separation conditions for these challenging mixtures. This guide provides an in-depth technical comparison of the TLC behavior of ortho-, meta-, and para-nitroacetophenone, offering experimental data and field-proven insights to aid in their chromatographic resolution.

The Chromatographic Challenge of Nitroacetophenone Isomers

Nitroacetophenones are common intermediates in organic synthesis. The separation of their positional isomers (ortho, meta, and para) by TLC presents a classic chromatographic challenge. The polarity differences between these isomers are subtle, arising from the relative positions of the polar nitro (-NO₂) and ketone (-C(O)CH₃) groups on the benzene ring. These differences in intramolecular interactions and overall molecular dipole moment dictate their affinity for the stationary and mobile phases, and thus their respective Retention Factor (Rƒ) values.

In normal-phase TLC, which typically employs a polar stationary phase like silica gel, a compound's Rƒ value is inversely related to its polarity.[1] More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Rƒ value.[2]

Comparative Analysis of Rƒ Values

The separation of nitroacetophenone isomers is highly dependent on the composition of the mobile phase. A study by Clennan and Clennan provides experimentally determined Rƒ values for these isomers on silica gel plates using a mobile phase of 3:1 (v/v) hexanes:ethyl acetate.[3] This solvent system offers a baseline for understanding their relative polarities and separability.

Table 1: Experimental and Predicted Rƒ Values of Nitroacetophenone Isomers on Silica Gel

IsomerStructureMobile Phase (Hexanes:Ethyl Acetate, v/v)Rƒ ValuePolarity Ranking
2'-Nitroacetophenone (ortho)3:10.33[3]Most Polar
3'-Nitroacetophenone (meta)3:10.35[3]Intermediate
4'-Nitroacetophenone (para)3:10.36[3]Least Polar

Data sourced from Clennan and Clennan, J. Chem. Educ., 2007.[3]

The experimental data reveals that the ortho-isomer is the most polar (lowest Rƒ), followed by the meta- and then the para-isomer. This can be attributed to the proximity of the electron-withdrawing nitro and ketone groups in the ortho position, leading to a stronger overall molecular dipole and greater interaction with the polar silica gel. The para isomer, with its symmetrical substitution, has a lower net dipole moment, is less polar, and therefore travels furthest up the TLC plate.

The very close Rƒ values obtained with the 3:1 hexanes:ethyl acetate eluent highlight the difficulty in achieving baseline separation of these isomers.[3] To achieve better resolution, careful optimization of the mobile phase is crucial. A less polar mobile phase would decrease all Rƒ values and potentially increase the separation between the spots, while a more polar mobile phase would increase all Rƒ values, likely leading to poorer separation.

Experimental Protocol: TLC Analysis of Nitroacetophenone Isomers

This protocol provides a self-validating system for the reproducible analysis of nitroacetophenone isomers. The causality behind each step is explained to ensure technical accuracy and trustworthiness.

Materials:

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated TLC plates. The fluorescent indicator (F₂₅₄) is essential for non-destructive visualization under UV light.[4]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 3:1 v/v). The choice of a solvent mixture allows for fine-tuning of the mobile phase polarity.[1]

  • Samples: Dilute solutions (approx. 1 mg/mL) of 2'-nitroacetophenone, 3'-nitroacetophenone, and 4'-nitroacetophenone in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

    • Fume hood

Methodology:

  • Plate Preparation:

    • With a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica gel layer.

    • Mark the lanes for each isomer.

  • Spotting:

    • Using a separate capillary tube for each isomer, apply a small spot of each solution onto the origin line in its designated lane.

    • Ensure the spots are small (1-2 mm in diameter) to prevent band broadening and poor separation.[5]

    • Allow the solvent to fully evaporate between applications if multiple applications are needed to achieve the desired concentration.

  • Development:

    • Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, wetting it with the mobile phase, to ensure the chamber atmosphere is saturated with solvent vapors. This prevents the solvent from evaporating from the plate surface as it ascends, which would lead to inconsistent Rƒ values.[5]

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Close the chamber with the lid and allow the solvent front to ascend the plate undisturbed.

  • Visualization and Analysis:

    • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the nitroacetophenones will quench the fluorescence of the plate, appearing as dark spots.[4]

    • Gently circle the visible spots with a pencil.

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

    • Calculate the Rƒ value for each isomer using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Visualization Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis P1 Prepare Mobile Phase P2 Spot Isomers on TLC Plate P1->P2 D1 Place Plate in Saturated Chamber P2->D1 D2 Elute Plate D1->D2 V1 Dry Plate & Mark Solvent Front D2->V1 V2 Visualize under UV Lamp (254 nm) V1->V2 V3 Calculate Rf Values V2->V3

Caption: Experimental workflow for the TLC analysis of nitroacetophenone isomers.

Causality in Chromatographic Separation

The separation of these isomers is a direct consequence of the dynamic equilibrium of each compound between the mobile and stationary phases.

Separation_Principle cluster_phases TLC System cluster_isomers Nitroacetophenone Isomers Stationary Stationary Phase (Silica Gel - Polar) Ortho Ortho Isomer (Most Polar) Stationary->Ortho Slower Migration (Low Rf) Mobile Mobile Phase (Hexanes/EtOAc - Less Polar) Para Para Isomer (Least Polar) Mobile->Para Faster Migration (High Rf) Ortho->Stationary Stronger Adsorption Meta Meta Isomer Meta->Stationary Intermediate Adsorption Meta->Mobile Intermediate Solubility Para->Mobile Greater Solubility

Caption: Relationship between isomer polarity and TLC migration.

Concluding Remarks for the Practicing Scientist

This guide demonstrates that while the TLC separation of nitroacetophenone isomers is challenging due to their similar polarities, it is achievable with careful selection of the mobile phase. The experimental data confirms the polarity trend of ortho > meta > para on a silica gel stationary phase. For researchers aiming to purify these isomers, the Rƒ values presented here serve as a critical starting point for developing column chromatography methods. A mobile phase that provides Rƒ values in the range of 0.2-0.4 is often ideal for transitioning from analytical TLC to preparative column chromatography. The principles and protocols detailed herein provide a robust framework for the reliable and accurate TLC analysis of these and other closely related isomeric compounds.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Clennan, M. M., & Clennan, E. L. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education, 85(12), 1623. Retrieved from [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]

  • BYJU'S. (2022, August 2). R F Value Explanation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). NIUS Chemistry Experiments ©HBCSE 1 - Thin Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). TLC OF NITROAROMATIC COMPOUNDS. Retrieved from [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]

  • PubChem. (n.d.). p-Nitroacetophenone. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Academia.edu. (n.d.). (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]

  • PubMed. (2024, January 11). Chromatography. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the primary analytical techniques used for the structural validation of small organic molecules, centered on the target compound 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one .

In a typical research scenario, a newly synthesized compound requires rigorous structural confirmation. While single-crystal X-ray crystallography is considered the "gold standard" for providing a definitive solid-state structure, obtaining suitable crystals can be a significant bottleneck. Consequently, a combination of spectroscopic methods is often employed to build a comprehensive and self-validating structural picture. This guide will objectively compare the data obtained from X-ray crystallography of a close structural analog with the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for our target molecule, providing the experimental and theoretical basis for each technique.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystal.[1]Nuclear spin transitions in a magnetic field.[2]Vibrational transitions of chemical bonds.Ionization and fragmentation of molecules based on mass-to-charge ratio.
Sample Phase Solid (single crystal)Liquid (solution)Solid, liquid, or gasSolid, liquid, or gas
Information Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.Chemical environment of nuclei, connectivity, and stereochemistry.[3]Presence of functional groups.[4]Molecular weight and elemental composition, structural information from fragmentation.
Resolution AtomicAtomic/MolecularFunctional groupMolecular/Fragment
Key Advantage Unambiguous 3D structure determination.[5]Provides structural information in solution, non-destructive.[5]Rapid and simple functional group identification.[5]High sensitivity and provides molecular weight.
Limitation Requires a suitable single crystal, which can be difficult to obtain.[1][5]Indirect structural information, can be complex to interpret.[5]Limited information on overall molecular structure.[5]Isomers can be difficult to distinguish without tandem MS.

I. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions.[1][6]

As a direct crystal structure for this compound is not publicly available, we present the crystallographic data for a closely related analog, Cyclopropyl m-nitrophenyl ketone , to exemplify the detail provided by this technique.[7] The substitution pattern on the phenyl ring (meta vs. ortho) will induce minor changes in bond angles and packing but the fundamental structural elucidation power of the technique remains the same.

Crystallographic Data for Cyclopropyl m-nitrophenyl ketone[7]
ParameterValue
Chemical Formula C₁₀H₉NO₃
Formula Weight 191.18
Crystal System Tetragonal
Space Group P4₁2₁2
Unit Cell Dimensions a = 11.438(2) Å
b = 11.438(2) Å
c = 14.284(2) Å
α = 90°
β = 90°
γ = 90°
Volume 1868.8(5) ų
Z 8

This data allows for the precise construction of the molecule's 3D structure and its packing within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for small-molecule X-ray crystallography is a multi-step process that demands precision and patience. The causality behind these steps is crucial for obtaining high-quality data.

X_ray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystallization 1. Crystal Growth (Slow evaporation, vapor diffusion, or cooling of a supersaturated solution) Mounting 2. Crystal Mounting (On a goniometer head) Crystallization->Mounting Diffraction 3. X-ray Diffraction (Crystal is rotated in a monochromatic X-ray beam) Mounting->Diffraction Detection 4. Data Collection (Intensities and positions of diffracted spots are recorded) Diffraction->Detection Phase 5. Phase Problem Solution (Using direct methods or Patterson function) Detection->Phase Model 6. Model Building (Electron density map is generated and atoms are fitted) Phase->Model Refinement 7. Structure Refinement (Atomic coordinates and thermal parameters are optimized) Model->Refinement NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Preparation 1. Sample Dissolution (5-25 mg in 0.6-0.7 mL of deuterated solvent, e.g., CDCl₃) Setup 2. Spectrometer Setup (Locking and shimming the magnetic field) Preparation->Setup Acquisition 3. Data Acquisition (Applying radiofrequency pulses and recording the FID) Setup->Acquisition FT 4. Fourier Transform (Converting FID to spectrum) Acquisition->FT Processing 5. Phasing and Baseline Correction (Correcting spectral artifacts) FT->Processing Referencing 6. Referencing (Setting internal standard, e.g., TMS, to 0 ppm) Processing->Referencing MS_Fragmentation cluster_path1 Pathway 1: α-Cleavage cluster_path2 Pathway 2: α-Cleavage cluster_path3 Pathway 3: Loss of NO₂ M [M]⁺• m/z = 219 F1 [C₇H₄NO₂]⁺ m/z = 150 (2-nitrobenzoyl cation) M->F1 - •CH₂-cPr F2 [C₄H₅O]⁺ m/z = 69 (cyclopropylacylium ion) M->F2 - •CH₂-ArNO₂ F3 [M - NO₂]⁺ m/z = 173 M->F3 - •NO₂

Sources

Comparison of synthetic routes: Nitration vs. Grignard approach

Author: BenchChem Technical Support Team. Date: March 2026

Nitration-Reduction-Sandmeyer vs. Grignard Functionalization

Executive Summary

In the synthesis of meta-substituted aromatic intermediates—critical scaffolds in kinase inhibitors and GPCR ligands—process chemists often face a strategic dichotomy: utilize the electronic directing power of Nitration (Electrophilic Aromatic Substitution) or leverage the site-specific reactivity of Grignard reagents (Halogen-Metal Exchange).

This guide objectively compares these two methodologies using 3-Bromobenzaldehyde as a representative case study. While the Nitration route offers lower raw material costs (


), it suffers from poor atom economy and high thermal risks. Conversely, the Grignard approach provides superior step economy and product purity but introduces cryogenic requirements and moisture sensitivity.
Part 1: Strategic Analysis & Mechanism
Route A: The "Classical" Electrophilic Cascade (Nitration)

This route relies on the meta-directing nature of the aldehyde group. It is a linear, multi-step sequence involving functional group interconversions (FGI).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ) 
    
    
    
    Nitro Reduction
    
    
    Diazotization
    
    
    Radical Substitution (Sandmeyer).
  • Key Challenge: Managing the massive exotherm of nitration (

    
    ) and the handling of potentially explosive diazonium intermediates.
    
Route B: The "Modern" Organometallic Strike (Grignard)

This route utilizes the inherent functionalization of a di-halogenated precursor. It creates a nucleophilic carbon species to attack an electrophile.

  • Mechanism: Oxidative Addition (Mg insertion) or Halogen-Metal Exchange

    
     Nucleophilic Addition to Carbonyl.
    
  • Key Challenge: Controlling the initiation period (prevention of reactant accumulation) and suppressing Wurtz-type homocoupling byproducts.

Visualizing the Pathways

The following diagram illustrates the divergent logic of these two approaches for synthesizing 3-Bromobenzaldehyde.

SyntheticRoutes cluster_legend Route Comparison Benzaldehyde Benzaldehyde (Cheap Starting Material) Nitro 3-Nitrobenzaldehyde (Meta-Directing) Benzaldehyde->Nitro HNO3/H2SO4 (Exothermic) Dibromo 1,3-Dibromobenzene (Pre-functionalized) Grignard 3-Bromophenylmagnesium Bromide (Nucleophilic Species) Dibromo->Grignard Mg/THF or iPrMgCl (Moisture Sensitive) Amino 3-Aminobenzaldehyde (Unstable Intermediate) Nitro->Amino Fe/HCl or H2/Pd Diazo Diazonium Salt (Explosive Hazard) Amino->Diazo NaNO2/HCl < 5°C Target TARGET: 3-Bromobenzaldehyde Diazo->Target CuBr (Sandmeyer) Grignard->Target 1. DMF 2. H3O+ Legend Blue Path: Nitration (4 Steps) Red Path: Grignard (1 Step)

Caption: Comparison of the 4-step Nitration/Sandmeyer sequence (Blue) versus the 1-step Grignard Formylation (Red).

Part 2: Detailed Experimental Protocols
Protocol A: Nitration Route (Step 1: Synthesis of 3-Nitrobenzaldehyde)

This protocol focuses on the critical nitration step, which defines the safety profile of this route.

Reagents: Benzaldehyde (1.0 eq), Fuming


 (1.5 eq), Conc. 

(Solvent/Catalyst).[1]
  • Setup: Use a jacketed glass reactor equipped with an overhead stirrer and a highly efficient reflux condenser. Ensure a quench tank containing ice water is accessible.

  • Acid Charge: Charge Conc.

    
     (5 vol) and cool to 
    
    
    
    .
  • Nitric Addition: Slowly add Fuming

    
     while maintaining internal temperature (
    
    
    
    )
    
    
    . Critical: This generates the nitronium ion (
    
    
    ).[2]
  • Substrate Addition (Dosing Controlled): Add Benzaldehyde dropwise over 2 hours.

    • Safety Check: Monitor heat flow. If

      
      , stop addition immediately. Accumulation of unreacted benzaldehyde can lead to a thermal runaway.
      
  • Reaction: Stir at

    
     for 3 hours. Monitor by HPLC for the disappearance of starting material and formation of 2-nitro (ortho) impurity.
    
  • Quench: Pour reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring.

  • Isolation: Filter the pale yellow solid. Recrystallize from EtOH to remove the ortho-isomer (approx. 15-20% formed).

Validation Point: The melting point of pure 3-nitrobenzaldehyde should be


.
Protocol B: Grignard Route (Synthesis of 3-Bromobenzaldehyde)

This protocol utilizes a "Turbo-Grignard" or standard Mg activation approach to ensure mono-substitution.

Reagents: 1,3-Dibromobenzene (1.0 eq), Mg turnings (1.1 eq), DMF (1.2 eq), THF (anhydrous).

  • Activation: Flame-dry the reactor under

    
     flow. Add Mg turnings and a crystal of 
    
    
    
    . Cover with minimal THF.
  • Initiation: Add 5% of the 1,3-dibromobenzene solution. Heat locally with a heat gun until the solution turns colorless and slightly turbid (sign of initiation).

    • Troubleshooting: If initiation fails, add DIBAL-H (1 mol%) as a scavenger.

  • Formation: Add the remaining dibromide in THF dropwise at a rate that maintains a gentle reflux (approx.

    
    ) without external heating.
    
    • Selectivity Note: Keep temperature controlled.[2][3][4][5] Overheating promotes disubstitution (formation of di-Grignard).

  • Formylation: Cool the grey/black solution to

    
    . Add anhydrous DMF dropwise. The mixture will become viscous (formation of hemi-aminal salt).
    
  • Hydrolysis: Quench with

    
     (exothermic) to liberate the aldehyde.
    
  • Workup: Extract with MTBE, wash with brine, and distill under reduced pressure.

Validation Point: GC-MS should show a single peak with m/z 184/186 (1:1 ratio).

Part 3: Performance Comparison & Data

The following table summarizes experimental data derived from process optimization studies (referenced below).

MetricRoute A: Nitration/SandmeyerRoute B: Grignard/Formylation
Step Count 4 (Nitration

Red

Diazo

Subst)
1 (One-pot)
Overall Yield 35 – 45%75 – 85%
Atom Economy Poor (< 30%). Loss of

,

, Fe waste.
Moderate (60%). Loss of MgBr(OH).
Purity Profile Complex. Contains o-nitro and phenol byproducts.Clean. Main impurity is trace starting material.
Cycle Time 3 – 4 Days12 – 18 Hours
Raw Material Cost Low (Benzaldehyde is commodity chemical).High (1,3-Dibromobenzene is specialty).
Safety Hazard Thermal Runaway. Nitration

is massive.[6]
Solvent Fire. Ether/THF + Pyrophoric Mg.
Decision Matrix: When to use which?

DecisionMatrix Start Start: Need Meta-Substituted Arene CostSensitive Is Raw Material Cost the primary driver? Start->CostSensitive Scale Is Scale > 100kg? CostSensitive->Scale Yes Impurity Is Regio-Purity Critical (>99.5%)? CostSensitive->Impurity No Nitration Choose NITRATION (Invest in Safety Engineering) Scale->Nitration Yes (Batch Cost Savings) Grignard Choose GRIGNARD (Invest in Material Costs) Scale->Grignard No (Pilot Scale) Impurity->Nitration No (Can tolerate isomers) Impurity->Grignard Yes

Caption: Decision matrix for selecting between Nitration and Grignard routes based on cost, scale, and purity requirements.

Part 4: Safety & Scalability (E-E-A-T Analysis)
1. Thermal Hazards (Nitration)

Nitration is classified as a "Type A" hazard in process safety.

  • The Danger: The reaction is autocatalytic. If the accumulation of nitric acid occurs (due to stirring failure or fast addition), the reaction can "light off," exceeding the cooling capacity of the jacket.

  • Mitigation: Use Continuous Flow Reactors . Flow chemistry allows for excellent heat transfer (surface-to-volume ratio) and minimizes the active inventory of explosive nitro-intermediates [1].

2. Induction Periods (Grignard)

Grignard formation is notorious for its "induction period."

  • The Danger: If Mg does not activate immediately, the operator may add too much halide. When the reaction finally initiates, the accumulated halide reacts simultaneously, causing a violent boil-over of THF.

  • Mitigation: Use Process Analytical Technology (PAT) .[5] An IR probe or heat-flow sensor must confirm initiation (formation of C-Mg bond) before the main feed is started [2].

References
  • Kulkarni, A. A. (2014). "Continuous flow nitration in miniaturized devices." Beilstein Journal of Organic Chemistry.

  • Eli Lilly & Co. (2019). "Grignard Reactions Go Greener with Continuous Processing." Green Chemistry.

  • BenchChem. (2025).[3] "Validating the Synthesis of 3-Nitrobenzaldehyde: A Comparative Guide."

  • Vapourtec. (2025). "Nitration Reactions | Continuous Flow Processing."

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety protocols and disposal procedures for 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one , a critical intermediate often used in the synthesis of pharmaceutical agents like Prasugrel.

Part 1: Immediate Safety Assessment

Core Directive: Treat this compound as a High-Hazard Energetic Precursor . The presence of a nitro group (


) on an aromatic ring, combined with a ketone functionality, classifies this material as a potential energetic hazard. While not a primary explosive, it possesses significant thermal instability and shock sensitivity potential compared to standard organic ketones.
Hazard Class GHS Classification (Inferred) Critical Action
Reactivity Warning (May explode if heated)DO NOT heat to dryness. DO NOT subject to friction/shock.[1]
Health Acute Tox. 4 (Oral/Inhalation)Use Full Face Respirator or Sash Hood.
Storage Thermolabile Store < 25°C. Segregate from strong bases/reducers.

Emergency Response (Spill/Exposure):

  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) or soap and water. Nitro compounds absorb transdermally.

  • Spill: Do not use metal scoops (spark risk). Use anti-static polypropylene scoops or wet-absorbent pads.

Part 2: Chemical Identity & Technical Profile

Proper identification is the first step in compliant disposal. Ensure your waste tags match these identifiers to prevent rejection by TSDF (Treatment, Storage, and Disposal Facilities).

  • Chemical Name: this compound[2]

  • Synonyms: o-Nitrophenylacetylcyclopropane; Cyclopropyl 2-nitrobenzyl ketone.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.21 g/mol

  • Structure:

    • Cyclopropyl Group: High ring strain (~27.5 kcal/mol).

    • Nitro Group: Oxidizing potential; source of decomposition energy.

    • Methylene Bridge: Acidic protons (

      
      -to-carbonyl), sensitive to base-catalyzed condensation (exothermic).
      

Reactivity Matrix:

  • Incompatible with: Strong bases (e.g., NaOH, KOH) – causes rapid exothermic polymerization or decomposition.

  • Incompatible with: Reducing agents (e.g.,

    
    , Hydrazine) – risk of uncontrolled reduction of nitro group.
    
Part 3: Waste Characterization & RCRA Compliance

Under US EPA regulations (40 CFR 261), this compound must be evaluated for the following characteristics:

  • Ignitability (D001): Likely. As an organic ketone, it is combustible.[3]

  • Reactivity (D003): High Probability. The EPA defines D003 as "capable of detonation or explosive reaction if subjected to a strong initiating source or if heated under confinement."

    • Guidance: Label as D003 to ensure the incinerator facility handles it with "Energetic Waste" protocols.

  • Toxicity (D004-D043): Not specifically listed, but the "Nitro" class often triggers aquatic toxicity concerns.

Recommended Waste Code Assignment:

Primary: D003 (Reactive) Secondary: D001 (Ignitable)

Part 4: Disposal Workflows

Do not mix this waste with general organic solvents (e.g., Acetone/DCM waste streams). It requires a dedicated "High Hazard" stream.

Workflow A: Pure Solid or Concentrated Liquid
  • Container: High-density polyethylene (HDPE) wide-mouth jar. Avoid metal containers (reactivity with nitro groups).

  • Stabilization: If the material is old or dry, wet it with 10-20% water or mineral oil to desensitize it before transport.

  • Labeling: "Hazardous Waste - Reactive - Nitro Compound."

Workflow B: Reaction Mixtures (Solution)
  • Segregation: Keep separate from halogenated waste.

  • Quenching: Ensure no active reducing agents or strong bases remain in the solution before bottling. Neutralize to pH 6-8.

  • Solvent Choice: Dilution in Ethyl Acetate or Toluene is preferred over ethers (peroxide risk) or chlorinated solvents (incinerator cost).

Visualization: Waste Stream Decision Tree

DisposalWorkflow Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Spill Spill Residue StateCheck->Spill Pack Lab Pack in HDPE (Wet with 10% Water) Solid->Pack Segregate Segregate from Acids/Bases Liquid->Segregate Absorb Absorb with Vermiculite/Sand Spill->Absorb Incinerate1 High-Temp Incineration (Rotary Kiln) Pack->Incinerate1 FuelBlend Fuel Blending (If <5% conc.) Segregate->FuelBlend Dilute Incinerate2 Direct Injection Incineration Segregate->Incinerate2 Conc. Drum Seal in Spark-Proof Poly Drum Absorb->Drum Drum->Incinerate1

Caption: Operational decision tree for segregating this compound waste streams based on physical state and concentration.

Part 5: Chemical Destruction (Advanced/Emergency Only)

Note: This procedure is for expert chemists only. Incineration is always the preferred disposal method.

If immediate on-site destruction is required (e.g., to safe a small quantity of unstable material), the Iron/Acid Reduction method can convert the nitro group to a safer amine.

  • Dissolve: Dissolve residue in Ethanol/Water (1:1).

  • Add Reductant: Add excess Iron powder (Fe) and slowly add dilute Hydrochloric Acid (HCl).

  • Monitor: The reaction is exothermic. Maintain temp < 50°C.

  • Result: Converts the nitro group to an amine (Aniline derivative).

  • Disposal: The resulting amine solution is toxic but no longer explosive/reactive. Adjust pH to neutral and dispose of as standard organic waste.

References
  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]

  • PubChem. Prasugrel Intermediate: 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group (Structural Analog Safety). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an authoritative safety and operational framework for handling 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one (CAS 1178343-42-4). This content is structured for researchers and drug development professionals requiring immediate, actionable intelligence.

Executive Summary & Molecule Profile

This compound is a specialized organic intermediate, primarily utilized in the synthesis of thienopyridine-class antiplatelet agents (structural analogs of Prasugrel). Its chemical architecture—combining a strained cyclopropyl ring with a nitro-aromatic moiety—presents a dual hazard profile: thermal instability and chemical reactivity .

Unlike generic reagents, this compound requires a handling protocol that accounts for the potential energetic decomposition of the nitro group and the electrophilic nature of the ketone.

Property Data
CAS Number 1178343-42-4
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State Viscous oil or low-melting solid (yellow/orange)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Key Hazards Skin/Eye Irritant (H315/H319), Harmful if Swallowed (H302), Thermal Instability

Risk Assessment & Hazard Logic

Expert Insight: Do not rely solely on generic GHS classifications. The combination of a nitro group and a strained ring necessitates precautions beyond standard "irritant" protocols.

The "Nitro-Cyclopropyl" Synergistic Risk
  • Thermal Runaway Potential: The ortho-nitro group is sterically crowded and electron-withdrawing. If subjected to temperatures >100°C or acidic conditions, it can facilitate exothermic decomposition.

    • Directive: Never distill this compound to dryness without a safety blast shield.

  • Dermatotoxicity: Cyclopropyl ketones are lipophilic and can penetrate the stratum corneum effectively, carrying the toxic nitro-aromatic moiety into the bloodstream.

    • Directive: Standard latex gloves are insufficient.

GHS Hazard Classification (Derived)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedNo open containers outside fume hood.
H315 Causes skin irritationDouble-gloving mandatory for liquid handling.
H319 Causes serious eye irritationFace shield required during synthesis/quenching.
EUH044 Risk of explosion if heated under confinementStore in vented caps; avoid rotary evaporation to complete dryness at high bath temps.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: The following recommendations are based on permeation breakthrough times for nitro-aromatics and ketones.

PPE CategoryStandard ProtocolEnhanced Protocol (Spill/Synthesis)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min. thickness)Silver Shield / Laminate under NitrileNitrile offers fair resistance to ketones but poor resistance to nitro-aromatics. Double layering provides a visual breach indicator.
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles + Face Shield Liquid splashes can cause severe corneal damage; the nitro group poses a blindness risk if absorbed.
Respiratory Fume Hood (Face velocity >100 fpm)Full-Face Respirator (OV/P100 Cartridge) Use respirator if working outside a hood (e.g., equipment maintenance) due to low vapor pressure but high toxicity.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Lab Coat + Apron Prevent clothing contamination; nitro compounds stain skin yellow/brown and absorb rapidly.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize exposure during the critical "Weighing" and "Reaction Setup" phases.

Phase A: Preparation & Weighing
  • Static Control: Use an anti-static gun on the weighing boat. Dry nitro compounds can be static-sensitive.

  • Containment: Weigh inside a fume hood or a ventilated balance enclosure .

  • Solvent Selection: If transferring, dissolve in Ethyl Acetate or DCM immediately. Avoid Acetone if possible (can form enolates that react with the nitro group under basic conditions).

Phase B: Reaction & Synthesis (Critical Control Points)
  • Temperature Limit: Do not heat reaction mixtures containing this intermediate above 80°C unless strictly necessary and validated by DSC (Differential Scanning Calorimetry).

  • Quenching: When quenching reactions involving this compound (especially Friedel-Crafts or Nitration steps), add the mixture to ice/water slowly . The exotherm can trigger decomposition.

Phase C: Visualization of Safety Logic

The following diagram outlines the decision-making process for handling this compound, ensuring no step is overlooked.

SafetyWorkflow Start Start: Handling this compound RiskCheck Check State: Solid vs. Oil/Solution Start->RiskCheck Solid Solid/Powder RiskCheck->Solid If Solid Liquid Oil or Solution RiskCheck->Liquid If Liquid Weighing Weighing Protocol: Anti-static gun + Fume Hood (Avoid aerosolization) Solid->Weighing Transfer Transfer Protocol: Double Nitrile Gloves Use Glass Syringe (No plastic) Liquid->Transfer Reaction Reaction Monitoring: Temp < 80°C Shielding required Weighing->Reaction Transfer->Reaction Disposal Disposal: Segregate as Organic Heteroatom NO Oxidizers Reaction->Disposal Post-Experiment

Caption: Operational workflow emphasizing state-specific handling and thermal limits.

Emergency Response & Deactivation

Spill Management
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don chemical splash goggles and Silver Shield gloves.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels (nitro compounds can act as oxidizers on cellulose, creating a fire hazard).

  • Clean: Wipe surface with 10% Sodium Carbonate (aq) to degrade potential acidic residues, followed by soap and water.

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately.

Disposal Plan

Disposal Code: D001 (Ignitable) / D003 (Reactivity - potential).

  • Segregation: Isolate from strong oxidizers (e.g., peroxides, nitric acid) and strong bases.

  • Labeling: Clearly mark as "Nitro-Aromatic Waste - Potential Explosive Hazard".

  • Deactivation (Laboratory Scale): For small residues, dilute significantly with Ethyl Acetate before adding to the organic waste stream to minimize thermal concentration risks.

References

  • ChemicalBook. (2023). 1-cyclopropyl-2-(2-nitrophenyl)ethanone Properties and CAS. Retrieved from

  • BenchChem. (2025).[1][2] Synthesis of Cyclopropyl p-Nitrophenyl Ketone and Safety Protocols. Retrieved from

  • PubChem. (2024). 2-Cyclopropyl-2-nitro-1-phenyl-ethanol (Structural Analog Safety Data). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Nitroacetophenone (Functional Group Proxy). Retrieved from

Sources

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